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Ubiquinol-10;CoQH2-10

Cat. No.: B12516263
M. Wt: 865.4 g/mol
InChI Key: QNTNKSLOFHEFPK-UHFFFAOYSA-N
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Description

Overview of Coenzyme Q (Ubiquinone) Family and Nomenclature

Coenzyme Q (CoQ), also referred to as ubiquinone, is a family of lipid-soluble molecules that are essential for cellular function. oregonstate.edurjptonline.org The name "ubiquinone" reflects the ubiquitous presence of these compounds in living organisms. oregonstate.edu Structurally, CoQ consists of a benzoquinone head group and a polyisoprenoid side chain. wikipedia.orgfagron.co The quinone ring is the functional group, capable of undergoing reversible oxidation and reduction, which is central to its biological activities. fagron.conih.gov This ability to accept and donate electrons is a critical feature of its function. oregonstate.edu The lipophilic isoprenoid tail anchors the molecule within cellular membranes, particularly the inner mitochondrial membrane. oregonstate.eduresearchgate.net

The nomenclature of CoQ denotes the number of isoprene (B109036) units in its side chain. For instance, Coenzyme Q10 (CoQ10) possesses a tail composed of 10 isoprene units. wikipedia.org

The length of the polyisoprenoid side chain of Coenzyme Q varies among different species, resulting in various homologs. cas.czmdpi.com This species-specificity is determined by the enzyme polyprenyl diphosphate (B83284) synthase, which synthesizes the isoprenoid tail. tandfonline.com

The following table details the predominant CoQ homologs found in various organisms:

OrganismPredominant CoQ HomologNumber of Isoprene Units
Humans (Homo sapiens)CoQ1010
Mice (Mus musculus)CoQ9 (major), CoQ10 (minor)9, 10
Roundworm (Caenorhabditis elegans)CoQ99
Baker's Yeast (Saccharomyces cerevisiae)CoQ66
Escherichia coliCoQ88

While each species has a dominant homolog, minor amounts of other homologs may also be present. ocl-journal.org For example, while CoQ10 is the major form in humans, small quantities of CoQ9 are also found. mdpi.com

Coenzyme Q10 exists in three redox states: the fully oxidized form (ubiquinone-10 or CoQ10), a partially reduced intermediate (semiquinone or ubisemiquinone), and the fully reduced form (ubiquinol-10 or CoQH2-10). oregonstate.eduwikipedia.org Ubiquinol-10 is formed when ubiquinone-10 accepts two electrons and two protons. hmdb.ca This conversion is a fundamental aspect of its function in both cellular energy production and as an antioxidant. wikipedia.org In healthy individuals, the majority of CoQ10 in the plasma is in the reduced ubiquinol (B23937) form. ocl-journal.org

Historical Context of Coenzyme Q Discovery and Early Functional Elucidation

The discovery of Coenzyme Q can be traced back to the 1950s during research into mitochondrial function. psu.edunih.gov In 1957, Professor Frederick L. Crane and his colleagues at the University of Wisconsin isolated a yellow, fat-soluble substance from beef heart mitochondria. researchgate.netpharmanord.com They initially named it Q-275 based on its absorption maximum in the oxidized state. researchgate.net Subsequent research demonstrated its role as an electron carrier in the mitochondrial electron transport chain. psu.edu

Around the same time, Professor R.A. Morton in the United Kingdom isolated the same compound and named it "ubiquinone" due to its widespread presence in animal tissues. pharmanord.com The structure of Coenzyme Q10 was determined in 1958 by Dr. Karl Folkers and his team at Merck, Sharpe, and Dohm. pharmanord.com The "Q" in the name refers to the quinone group, and the "10" indicates the ten isoprenoid units in its side chain. pharmanord.com In 1978, Peter Mitchell was awarded the Nobel Prize in Chemistry for his work on the chemiosmotic theory, which elucidated the mechanism by which Coenzyme Q10 contributes to energy production in cells. pharmanord.commedlink.comasssa.es

Ubiquitous Presence and Fundamental Biological Significance

Coenzyme Q is found in virtually all cells and membranes of aerobic organisms, from bacteria to plants and animals. oregonstate.educas.cz This ubiquitous distribution underscores its fundamental importance in cellular metabolism. oregonstate.edu The highest concentrations are found in organs with high metabolic rates, such as the heart, liver, and kidneys. barnys.cz

The primary and most well-understood function of CoQ10 is its critical role in mitochondrial bioenergetics. wikipedia.orgocl-journal.org It acts as an electron carrier in the electron transport chain, facilitating the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. wikipedia.orgfagron.co Beyond its role in energy metabolism, the reduced form, ubiquinol-10, is a potent lipid-soluble antioxidant. oregonstate.edunih.gov It protects cell membranes, lipoproteins, and DNA from oxidative damage caused by free radicals. oregonstate.edunih.gov

Compound Names Mentioned

Compound Name
Ubiquinol-10
CoQH2-10
Coenzyme Q
Ubiquinone
Coenzyme Q10
Ubiquinone-10
CoQ6
CoQ8
CoQ9
Ubisemiquinone (B1233062)
Q-275
Adenosine triphosphate (ATP)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H92O4 B12516263 Ubiquinol-10;CoQH2-10

Properties

IUPAC Name

2-(3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTNKSLOFHEFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H92O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

865.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Regulation of Ubiquinol 10 Coqh2 10 Homeostasis

De Novo Biosynthetic Pathway of Ubiquinone-10

The de novo biosynthesis of Ubiquinone-10 is a highly conserved process that occurs across various organisms. It involves the coordinated action of numerous enzymes to construct the final molecule from precursor substrates.

Precursor Substrate Utilization (e.g., tyrosine, 4-hydroxybenzoate (B8730719), mevalonate (B85504) pathway)

The biosynthesis of Ubiquinone-10 draws upon two primary metabolic pathways for its structural components. The benzoquinone head group is derived from the amino acid tyrosine, which is converted to 4-hydroxybenzoate (4-HB). smpdb.cacaldic.com In some organisms, such as yeast, 4-HB can also be synthesized from chorismate via the shikimate pathway. researchgate.netnih.gov

The ten-unit polyisoprenoid tail is synthesized through the mevalonate pathway, which utilizes acetyl-CoA as its initial substrate. smpdb.canih.gov This pathway generates isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks that are sequentially condensed to form the decaprenyl diphosphate (B83284) tail. nih.govtandfonline.com Farnesyl pyrophosphate (FPP) is a key intermediate in this process, serving as the precursor for the elongation of the isoprenoid chain. nih.govfrontiersin.org

Enzymatic Steps and Key Catalytic Proteins (e.g., Polyprenyl Diphosphate Synthase, p-Hydroxybenzoate Polyprenyltransferase, COQ Enzymes)

The assembly of Ubiquinone-10 involves a series of enzymatic reactions catalyzed by specific proteins, many of which are designated as "COQ" proteins. A crucial initial step is the synthesis of the decaprenyl diphosphate tail, which is catalyzed by decaprenyl diphosphate synthase, a complex of two subunits, PDSS1 and PDSS2. researchgate.net

The subsequent condensation of this decaprenyl diphosphate tail with the 4-hydroxybenzoate head group is a pivotal step catalyzed by the enzyme p-hydroxybenzoate polyprenyltransferase, also known as COQ2. researchgate.nettandfonline.com Following this condensation, the resulting intermediate undergoes a series of modifications to the benzoquinone ring, including decarboxylation, hydroxylations, and methylations. researchgate.netfrontiersin.org These modifications are carried out by a suite of COQ enzymes, each with a specific catalytic function, to ultimately form the mature Ubiquinone-10 molecule. researchgate.netfrontiersin.org

Subcellular Compartmentalization of Biosynthetic Processes (cytoplasm, mitochondria)

The biosynthesis of Ubiquinone-10 is a spatially organized process that spans multiple subcellular compartments. The initial synthesis of the polyisoprenoid tail via the mevalonate pathway occurs in the cytoplasm. mdpi.com In contrast, the majority of the subsequent steps, including the attachment of the isoprenoid tail to the benzoquinone ring and the final modifications of the ring, take place within the mitochondria. researchgate.netmdpi.com Specifically, these later stages of biosynthesis are associated with the inner mitochondrial membrane. caldic.comnih.gov This compartmentalization highlights the central role of mitochondria in the production of this essential molecule for the electron transport chain. researchgate.netmdpi.com

Genetic Regulation of Ubiquinol-10 Biosynthesis

The endogenous synthesis of Ubiquinol-10 is tightly regulated at the genetic level, with a number of identified genes, termed COQ genes, encoding the essential enzymatic and regulatory proteins.

Identification and Functional Characterization of COQ Genes (e.g., COQ1, COQ2, COQ3, COQ4, COQ6, COQ7, COQ9)

A suite of COQ genes has been identified as crucial for the biosynthesis of Ubiquinone-10. Each of these genes encodes a protein with a specific role in the multi-step pathway. Mutations in these genes can lead to primary Coenzyme Q10 deficiency. nih.govresearchgate.net

The functions of several key COQ proteins are summarized below:

COQ1 (Polyprenyl Diphosphate Synthase) : In yeast, Coq1 is responsible for synthesizing the polyprenyl diphosphate tail, determining its specific length. tandfonline.com In humans, this function is carried out by a heteromeric complex of PDSS1 and PDSS2. tandfonline.com

COQ2 (p-Hydroxybenzoate Polyprenyltransferase) : This enzyme catalyzes the crucial condensation of the polyprenyl tail with the 4-hydroxybenzoate ring precursor. researchgate.netresearchgate.net

COQ3 (O-methyltransferase) : COQ3 is responsible for two O-methylation steps that occur during the modification of the benzoquinone ring. nih.gov

COQ4 : The COQ4 protein is believed to act as a scaffold, organizing the assembly of the CoQ synthome. nih.govportlandpress.com

COQ6 : This protein is a hydroxylase involved in the modification of the benzoquinone ring. nih.gov

COQ7 (Demethoxy-ubiquinone Hydroxylase) : COQ7 is a monooxygenase that catalyzes a critical hydroxylation step in the final stages of the biosynthesis pathway. nih.govrupress.org

COQ9 : The COQ9 protein is a lipid-binding protein thought to be necessary for stabilizing COQ7. mdpi.com

The coordinated expression and function of these COQ genes are essential for maintaining adequate cellular levels of Ubiquinol-10.

Table 1: Key COQ Genes and Their Functions in Ubiquinone-10 Biosynthesis

Gene Protein Function
COQ1 (Yeast) / PDSS1/2 (Human) Synthesizes the polyprenyl diphosphate tail
COQ2 Condenses the polyprenyl tail with 4-hydroxybenzoate
COQ3 O-methyltransferase, performs methylation steps
COQ4 Scaffolding protein for the CoQ synthome
COQ6 Hydroxylase in benzoquinone ring modification
COQ7 Hydroxylase, catalyzes a late-stage hydroxylation
COQ9 Lipid-binding protein, stabilizes COQ7

Transcriptional and Post-Transcriptional Control of Biosynthetic Enzyme Expression

The biosynthesis of Ubiquinol-10 is governed by a suite of nuclear-encoded proteins known as "COQ" proteins. The expression of the genes encoding these enzymes is tightly regulated at both the transcriptional and post-transcriptional levels to adapt to the cell's metabolic state. researchgate.net

At the transcriptional level, specific transcription factors can modulate the expression of COQ genes in response to cellular stress. For instance, oxidative stress can induce the expression of certain COQ genes through the action of stress-related transcription factors. nih.gov In one model, the chemotherapeutic agent camptothecin (B557342) was shown to increase Coenzyme Q10 biosynthesis by activating the COQ7 gene via the transcription factor NF-κB. nih.gov Furthermore, there appears to be a bi-directional relationship between Coenzyme Q status and the epigenome, suggesting that epigenetic modifications may add another layer of regulatory complexity to the expression of biosynthetic genes. bohrium.com

Post-transcriptional control is also a crucial regulatory mechanism. researchgate.net This level of regulation is often mediated by RNA-binding proteins (RBPs) that influence the stability, localization, and translation of messenger RNA (mRNA) transcripts. researchgate.net In mammalian cells, the RBP CLUH has been found to bind to the mRNA transcripts of mitochondrial proteins, including COQ3 and COQ6. nih.gov In yeast, the RBP Puf3p exerts post-transcriptional control by binding to the 3' untranslated regions (UTRs) of mRNAs for proteins involved in mitochondrial biogenesis, including COQ5. researchgate.netnih.gov Additionally, post-translational modifications, such as the phosphorylation of COQ proteins, have been observed, although their direct functional relevance is still under investigation. nih.gov It has been proposed that kinases like ADCK3 and ADCK4 regulate the biosynthetic pathway by phosphorylating key enzymes such as COQ3, COQ5, and COQ7. mdpi.com

Regulatory FactorTypeTarget Gene/ProteinEffectModel System
NF-κBTranscription FactorCOQ7Activation of gene expressionCancer Cell Lines
CLUHRNA-Binding ProteinCOQ3, COQ6 mRNAPost-transcriptional controlMammalian
Puf3pRNA-Binding ProteinCOQ5 mRNAPost-transcriptional controlYeast
ADCK3/ADCK4Protein KinaseCOQ3, COQ5, COQ7Post-translational modification (phosphorylation)Mammalian

Mechanisms of Ubiquinol-10 Level Modulation

Maintaining appropriate cellular levels of Ubiquinol-10 is vital for both energy production and antioxidant defense. This balance is achieved through the precise control of its endogenous production and subsequent turnover.

The majority of the body's requirement for Coenzyme Q10 is met through endogenous synthesis. researchgate.net The total amount of Coenzyme Q10 in the body is estimated to be around 2 grams, with an average turnover time of approximately 4 days, leading to a calculated daily requirement of about 500 mg from both internal synthesis and dietary sources. nih.gov

Endogenous production is controlled by the availability of precursors from the mevalonate pathway, which also produces cholesterol. mdpi.com Consequently, the pathway can shift towards cholesterol synthesis at the expense of Coenzyme Q10 production under certain metabolic conditions. mdpi.com For example, conditions that trigger insulin (B600854) resistance can suppress the expression of Coenzyme Q10 biosynthetic enzymes, leading to reduced synthesis rates. mdpi.com

The turnover and catabolism of Ubiquinol-10 are also significant factors in determining its cellular concentration. Levels can be depleted as a result of increased consumption due to high levels of oxidative stress, a common feature in a number of disorders. nih.gov This increased catabolism necessitates a corresponding increase in synthesis or uptake to maintain homeostasis. Conversely, studies in mice have shown that dietary supplementation with Coenzyme Q10 can lead to an elevation in the endogenous tissue content of both CoQ9 and CoQ10, suggesting a complex feedback mechanism between exogenous intake and endogenous production and retention. nih.gov

The rate of Ubiquinol-10 biosynthesis is not static and can be influenced by a variety of internal and external factors. nih.govmdpi.com Cellular metabolism and environmental stressors are key drivers of these changes.

In model systems like yeast, alterations in the available carbon source can upregulate the genes responsible for Coenzyme Q synthesis. nih.gov Similarly, in both yeast and mammalian cells, nutrient availability is a critical determinant of biosynthetic rates. nih.gov Oxidative stress, whether induced by chemical agents or serum deprivation, has been shown to specifically modify the expression of some COQ genes, thereby altering production levels. nih.gov

Certain pathological states and pharmacological interventions can also significantly impact biosynthesis. Insulin resistance has been shown to lead to a downregulation of the mevalonate/CoQ10 biosynthetic pathways. mdpi.com Pharmacological agents can also inhibit the pathway; for example, bisphosphonates reduce Coenzyme Q10 levels by inhibiting the farnesyl pyrophosphate synthase enzyme, a key step in the biosynthetic process. nih.gov

Influencing FactorEffect on Biosynthesis RateMechanismModel System
Nutrient Availability (e.g., carbon source)IncreaseUpregulation of COQ gene expressionYeast, Mammalian Cells
Oxidative StressIncreaseInduction of specific COQ genes via stress transcription factorsYeast, Mammalian Cells
Insulin ResistanceDecreaseDownregulation of biosynthetic pathway enzyme expressionMouse Adipocytes, Human Cells
BisphosphonatesDecreaseInhibition of farnesyl pyrophosphate synthaseBiochemical

Redox Biochemistry and Molecular Mechanisms of Ubiquinol 10 Coqh2 10

The Ubiquinone-Ubiquinol Redox Cycle

The cornerstone of Ubiquinol-10's function is the ubiquinone-ubiquinol redox cycle, a process that facilitates the transfer of electrons and protons, which is fundamental to cellular respiration. This cycle involves the sequential gain and loss of electrons and protons, allowing it to act as a mobile carrier of reducing equivalents.

The interconversion between ubiquinone and ubiquinol-10 is a two-step process involving the transfer of two electrons and two protons. nih.govjackwestin.com In the mitochondrial ETC, ubiquinone accepts two electrons from Complex I (NADH-ubiquinone oxidoreductase) or Complex II (succinate dehydrogenase) and picks up two protons from the mitochondrial matrix to form ubiquinol-10. nih.govlibretexts.org

This reversible reaction is central to its function, allowing it to accept electrons from NADH and FADH₂ and donate them to Complex III. nih.gov The dynamics of this transfer are governed by the "Q-cycle," which occurs within Complex III and is detailed in subsequent sections. This cycle effectively couples the two-electron transfer from ubiquinol (B23937) to the one-electron carriers in Complex III. nih.gov

During the one-electron reduction or oxidation of ubiquinone/ubiquinol, a transient and highly reactive intermediate known as the semiquinone radical (ubisemiquinone or CoQH•-10) is formed. nih.gov This radical species is a key component of the Q-cycle. nih.gov

The formation of the semiquinone radical occurs at two distinct sites within Complex III: the Qo site, near the intermembrane space, and the Qi site, facing the mitochondrial matrix. nih.gov At the Qo site, the oxidation of ubiquinol proceeds in two single-electron steps, generating a semiquinone intermediate. nih.gov This intermediate is typically unstable and is quickly oxidized in the second step of the Q-cycle. nih.gov

The semiquinone radical is a potent source of reactive oxygen species (ROS). If the electron transfer from the semiquinone is impeded, it can react with molecular oxygen to produce the superoxide (B77818) radical (O₂•⁻). nih.gov This is a significant source of mitochondrial oxidative stress. The stability and reactivity of the ubisemiquinone (B1233062) radical are highly dependent on its specific protein environment within the mitochondrial complexes. tandfonline.com

Intermediate SpeciesLocation of Formation in Complex IIIKey Reactive Property
Semiquinone Radical (CoQH•-10)Qo and Qi sitesCan react with molecular oxygen to form superoxide radicals (O₂•⁻)

Role in Mitochondrial Electron Transport Chain (ETC)

Ubiquinol-10 is a central component of the mitochondrial ETC, where it performs several critical functions related to electron transport and energy conversion.

Ubiquinol-10 functions as a mobile electron carrier, shuttling electrons from Complex I and Complex II to Complex III. researchgate.netnih.gov After being reduced by either Complex I or II, ubiquinol-10 diffuses laterally within the inner mitochondrial membrane to Complex III (ubiquinol-cytochrome c oxidoreductase). researchgate.net There, it donates its electrons, becoming re-oxidized to ubiquinone, which can then return to Complexes I or II to accept more electrons. libretexts.orglibretexts.org This mobile carrier role is essential for maintaining the continuous flow of electrons through the respiratory chain.

The oxidation of ubiquinol-10 at Complex III is a key step in the generation of the proton-motive force, which drives ATP synthesis. This process is orchestrated by the Q-cycle. The Q-cycle occurs in two half-cycles:

First Half-Cycle: A molecule of ubiquinol-10 binds to the Qo site of Complex III and transfers its two electrons along two different paths. One electron is transferred to the Rieske iron-sulfur protein and then to cytochrome c1, while the second electron is transferred to the b-type cytochromes and then to a ubiquinone molecule at the Qi site, forming a semiquinone radical. The two protons from the ubiquinol are released into the intermembrane space. nih.gov

Second Half-Cycle: A second molecule of ubiquinol-10 is oxidized at the Qo site, releasing another two protons into the intermembrane space. One electron reduces a second molecule of cytochrome c. The other electron is transferred through the b-cytochromes to the semiquinone radical at the Qi site, which, upon accepting this electron and two protons from the matrix, is reduced to ubiquinol-10. nih.gov

For every two molecules of ubiquinol-10 oxidized at the Qo site, one molecule is regenerated at the Qi site. The net result of the Q-cycle is the transfer of two electrons to cytochrome c and the translocation of four protons from the mitochondrial matrix to the intermembrane space. nih.gov This contributes significantly to the electrochemical proton gradient. dummies.com

ProcessLocationNet Proton MovementNet Electron Transfer
Q-Cycle Complex III4 H⁺ from matrix to intermembrane space2 e⁻ from Ubiquinol-10 to Cytochrome c

Mitochondrial respiratory complexes are not randomly distributed within the inner membrane but are organized into supramolecular structures known as supercomplexes or respirasomes. nih.gov These structures are thought to enhance the efficiency of electron transfer by channeling substrates between complexes. youtube.com The most common respirasome consists of Complex I, a dimer of Complex III, and Complex IV (I+III₂+IV). bohrium.com

The ubiquinone/ubiquinol pool plays a crucial role in connecting the components of these supercomplexes. fsu.edu While some models propose that a dedicated pool of ubiquinone is sequestered within the supercomplex to facilitate efficient electron transfer between Complex I and Complex III, other evidence suggests that a common, mobile pool of ubiquinone serves all supercomplexes. nih.govyoutube.com Molecular dynamics simulations have provided insights into the potential binding of ubiquinone within a long channel in Complex I, suggesting a structured interaction rather than simple diffusion. nih.govtum.de The organization of the ETC into respirasomes is believed to increase the stability of the individual complexes and may play a role in limiting the production of reactive oxygen species. nih.gov

Extra-Mitochondrial Redox Functions

Ubiquinol-10 (CoQH2-10), the reduced form of Coenzyme Q10, extends its critical redox functions beyond the mitochondrial electron transport chain. Its presence and activity in other cellular membranes are vital for maintaining cellular redox balance and protecting against oxidative stress.

The plasma membrane of eukaryotic cells is equipped with a sophisticated redox system (PMRS) that facilitates the transfer of electrons across the membrane. This system is crucial for various cellular processes, including signal transduction and cell growth control. nih.gov Coenzyme Q10 is a key component of this system, where it acts as an electron carrier. nih.gov The redox state of the quinone within the PMRS is proposed to influence cellular signaling pathways, potentially through the generation of hydrogen peroxide or by inducing conformational changes in receptor tyrosine kinases. nih.gov

The activity of the PMRS is influenced by various factors, including hormones and growth factors that bind to plasma membrane receptors. nih.gov Plasma Membrane Reductive Systems (PMRS) are instrumental in activating Coenzyme Q10 through a two-electron reduction process catalyzed by dehydrogenase enzymes, primarily NADH-cytochrome b5 reductase and NAD(P)H: quinone reductase 1 (NQO1). aging-us.com This reduction of ubiquinone to ubiquinol-10 is essential for its antioxidant and signaling functions at the cellular membrane. The efficiency of these reductive systems can be affected by aging and pro-oxidant stimuli, which may lead to a decrease in their activity. aging-us.com

Ubiquinol-10's function outside the mitochondria is intrinsically linked to a variety of oxidoreductase enzymes that catalyze its regeneration from the oxidized form, ubiquinone. These enzymes ensure a continuous supply of the active antioxidant form of Coenzyme Q10 in extra-mitochondrial compartments.

Thioredoxin Reductase: The cytosolic selenoenzyme thioredoxin reductase (TrxR1) has been identified as a significant selenium-dependent ubiquinone reductase. nih.gov It efficiently reduces ubiquinone-10 to regenerate the antioxidant ubiquinol-10, which plays a crucial role in protecting against lipid and protein peroxidation. nih.gov This reduction is a time- and dose-dependent enzymatic reaction. nih.gov The combined action of selenium, as a component of thioredoxin reductase, and ubiquinone provides a potent defense mechanism against cellular oxidative damage. nih.gov

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): NQO1, also known as DT-diaphorase, is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones, utilizing either NADH or NADPH as the electron donor. nih.govnih.govjohnshopkins.edu This enzyme is highly effective in reducing Coenzyme Q derivatives, thereby maintaining a pool of the reduced form, ubiquinol-10, within membranes. nih.gov This action of NQO1 is crucial for protecting membrane components from free radical-induced damage and lipid peroxidation. nih.gov The rate of reduction by NQO1 is influenced by the length of the isoprenoid side chain of the Coenzyme Q homolog. nih.gov NQO1's role extends to maintaining the reduced, active forms of other lipid-soluble antioxidants, such as α-tocopherol quinone. mdpi.com

Interactive Table: Key Extra-Mitochondrial Oxidoreductases Involved with Ubiquinol-10

EnzymeFunctionCofactor(s)Cellular Location
Thioredoxin Reductase (TrxR1) Reduces ubiquinone-10 to ubiquinol-10. nih.govNADPHCytosol
NAD(P)H: Quinone Oxidoreductase 1 (NQO1) Catalyzes the two-electron reduction of quinones to hydroquinones. nih.govnih.govNADH, NADPHCytosol
NADH-Cytochrome b5 Reductase Reduces ubiquinone to ubiquinol-10. aging-us.comnih.govNADHCellular Membranes

Role as a Lipid-Soluble Antioxidant (Mechanistic Aspects)

Ubiquinol-10 is a potent lipid-soluble antioxidant, a role that is fundamental to its protective effects within the lipophilic environment of cellular membranes. nih.govpnas.orgnbinno.com Its unique molecular structure allows it to effectively counteract oxidative damage through several interconnected mechanisms.

Ubiquinol-10's primary antioxidant function involves the direct scavenging of a wide range of free radicals. pnas.orgnbinno.com Its ability to donate electrons allows it to neutralize reactive oxygen species (ROS) and other radical species, thereby preventing them from damaging cellular components like lipids, proteins, and DNA. nbinno.comresearchgate.net The benzoquinone ring of the Coenzyme Q10 molecule is the redox-active site, enabling it to accept and donate electrons. nih.gov When ubiquinol-10 donates an electron to a free radical, it becomes the ubisemiquinone radical. This intermediate can then donate a second electron to another radical, becoming fully oxidized to ubiquinone. This process effectively quenches two free radicals per molecule of ubiquinol-10.

A critical aspect of ubiquinol-10's antioxidant activity is its ability to inhibit lipid peroxidation within biological membranes. nih.govnih.gov Lipid peroxidation is a chain reaction initiated by the attack of free radicals on polyunsaturated fatty acids in membrane phospholipids (B1166683). Ubiquinol-10 can effectively break this chain reaction at both the initiation and propagation stages. nih.gov It can react with and neutralize the initial radicals that trigger lipid peroxidation, as well as the lipid peroxyl radicals that propagate the chain reaction. nih.gov This protective effect has been demonstrated even in the absence of other antioxidants like vitamin E. nih.gov By preventing lipid peroxidation, ubiquinol-10 helps to maintain the structural and functional integrity of cellular membranes. nbinno.com

Interactive Table: Mechanistic Aspects of Ubiquinol-10 as a Lipid-Soluble Antioxidant

MechanismDescriptionKey Interactions
Direct Free Radical Scavenging Donates electrons to neutralize reactive oxygen species and other free radicals. pnas.orgnbinno.comReactive Oxygen Species (ROS), Lipid Radicals
Inhibition of Lipid Peroxidation Breaks the chain reaction of lipid peroxidation at both initiation and propagation stages. nih.govPerferryl Radicals, Lipid Peroxyl Radicals
Regeneration of Other Antioxidants Donates electrons to regenerate the active forms of other antioxidants. nih.govnbinno.comα-Tocopheroxyl Radical (Vitamin E), Ascorbyl Radical (Vitamin C)

Emerging Functions and Regulatory Roles

Ubiquinol-10 (CoQH2-10), the reduced and biologically active form of Coenzyme Q10, plays a critical role that extends beyond its classical function in the mitochondrial electron transport chain. Emerging research has illuminated its involvement in the intricate regulation of gene expression, cellular signaling, and specialized cell death pathways, as well as in maintaining mitochondrial health. These functions underscore the compound's significance in cellular homeostasis and its potential as a modulator of various physiological and pathophysiological processes.

Ubiquinol-10 has been shown to influence the expression of a wide array of genes and modulate several key cellular signaling pathways, thereby affecting processes ranging from lipid metabolism to inflammation. nih.govmdpi.com Studies in both animal models and humans have demonstrated that supplementation with Ubiquinol-10 can lead to significant changes in gene expression signatures. nih.govchiro.org

One of the key pathways affected is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) signaling pathway . In a study involving mice, Ubiquinol-10 supplementation was found to regulate genes involved in lipid metabolism that are functionally connected to PPARα signaling. nih.gov Specifically, it led to a more than threefold increase in the expression of the ABCA1 gene, which is involved in cholesterol transport. nih.gov

Furthermore, Ubiquinol-10 has been identified as a modulator of inflammatory responses through its influence on gene expression. mdpi.comcore.ac.uk It can downregulate genes regulated by the nuclear factor-κβ (NF-κβ), a transcription factor that is a master regulator of inflammation. mdpi.com This anti-inflammatory effect is thought to be linked to its antioxidant properties, which can quell the reactive oxygen species that activate NF-κβ. mdpi.comcore.ac.uk

In the context of cellular signaling, Ubiquinol-10 has been shown to activate pathways that enhance mitochondrial function and biogenesis. nih.gov Supplementation in senescence-accelerated mice led to the activation of SIRT1 and PGC-1α . nih.gov This activation is thought to be initiated by an increase in cAMP levels, which in turn activates CREB and AMPK. nih.gov SIRT1, a deacetylase, then activates PGC-1α, a master regulator of mitochondrial biogenesis, leading to the increased expression of downstream targets like Nuclear factor erythroid 2-related factor 2 (NRF2) and mitochondrial transcription factor A (TFAM). nih.gov

Interactive Table: Selected Genes and Signaling Pathways Modulated by Ubiquinol-10

Gene/PathwayOrganism/ModelObserved EffectResearch Finding
PPARα signaling Mice (in vivo)Upregulation of target genesUbiquinol-10 affects the expression of genes involved in lipid metabolism functionally connected by the PPARα signaling pathway. nih.gov
NF-κβ signaling In vitro/In vivo modelsDownregulation of target genesThe anti-inflammatory potential of CoQ10 may be related to the downregulation of genes regulated by NF-κβ. mdpi.com
SIRT1/PGC-1α pathway Mice (in vivo) & HepG2 cells (in vitro)ActivationUbiquinol-10 may induce pathways that activate SIRT1 and PGC-1α. nih.gov
ABCA1 gene Mice (in vivo)+3.14-fold changeUbiquinol-10 induced a significant increase in the expression of the ABCA1 gene. nih.gov
ACYP1 gene Mice (in vivo)+2.18-fold changeA significant increase in ACYP1 gene expression was observed with Ubiquinol-10 supplementation. nih.gov
ACSL1 gene Mice (in vivo)-2.13-fold changeA significant decrease in ACSL1 gene expression was noted following Ubiquinol-10 supplementation. nih.gov

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent studies have identified a crucial, glutathione-independent pathway for preventing ferroptosis, in which Ubiquinol-10 plays a central role. spandidos-publications.comacs.org This protective mechanism is mediated by the enzyme Ferroptosis Suppressor Protein 1 (FSP1) , previously known as apoptosis-inducing factor mitochondria-associated 2 (AIFM2). acs.org

FSP1 functions as an NAD(P)H-dependent oxidoreductase that reduces the oxidized form of Coenzyme Q10 (ubiquinone) to its reduced, antioxidant form, Ubiquinol-10. spandidos-publications.comacs.org Myristoylated FSP1 is recruited to the plasma membrane, where it carries out this reduction. acs.org The regenerated Ubiquinol-10 then acts as a potent, lipophilic radical-trapping antioxidant, effectively halting the propagation of lipid peroxides within cellular membranes and thereby preventing the execution of ferroptosis. acs.org

This FSP1-CoQ10-NAD(P)H system acts as a standalone defense against ferroptosis, operating in parallel to the well-established glutathione (B108866) peroxidase 4 (GPX4) pathway. researchgate.net The expression of FSP1 has been shown to positively correlate with resistance to ferroptosis across numerous cancer cell lines, highlighting the importance of this pathway. acs.org The inhibition of FSP1 has been found to synergize with GPX4 inhibitors in triggering ferroptosis, suggesting its potential as a therapeutic target in cancer treatment. acs.org

Interactive Table: Key Components in Ubiquinol-10-Mediated Ferroptosis Prevention

ComponentFunctionMechanism of Action
Ubiquinol-10 (CoQH2-10) Lipophilic antioxidantTraps lipid peroxyl radicals to halt the propagation of lipid peroxidation. acs.org
FSP1 (Ferroptosis Suppressor Protein 1) OxidoreductaseCatalyzes the NAD(P)H-dependent reduction of ubiquinone to ubiquinol. spandidos-publications.comacs.org
NAD(P)H Electron donorProvides the reducing equivalents for FSP1 to regenerate Ubiquinol-10. acs.org
Ubiquinone (CoQ10) Oxidized form of Coenzyme Q10Substrate for FSP1-mediated reduction to Ubiquinol-10. spandidos-publications.com

Ubiquinol-10 is integral to maintaining a healthy and functional mitochondrial network through its influence on mitochondrial quality control systems, which encompass both the creation of new mitochondria (mitochondrial biogenesis) and the removal of damaged ones (mitophagy).

Mitochondrial Biogenesis:

Supplementation with Ubiquinol-10 has been demonstrated to activate the molecular machinery responsible for mitochondrial biogenesis. frontiersin.org As mentioned previously, it enhances the activity of the PGC-1α signaling pathway. nih.gov PGC-1α is a transcriptional coactivator that orchestrates the production of new mitochondria by upregulating key transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) . nih.govnih.gov These factors, in turn, stimulate the expression of Mitochondrial Transcription Factor A (TFAM) , a crucial protein for the replication and transcription of mitochondrial DNA (mtDNA). nih.govnih.gov

In studies with senescence-accelerated mice, Ubiquinol-10 supplementation not only increased the protein levels of SIRT1 and PGC-1α but also those of NRF2 and TFAM, mitigating their age-related decline. nih.gov This led to an inhibition of the age-related reduction in mtDNA levels and an increase in ATP production, indicating enhanced mitochondrial activity. nih.gov In vitro studies have also shown that Coenzyme Q10 can significantly increase mitochondrial biogenesis. nih.gov

Mitophagy:

Mitophagy is a selective form of autophagy that targets damaged or dysfunctional mitochondria for degradation, a critical process for cellular health. Ubiquinol-10 has been shown to rescue compromised mitophagy, particularly in the context of aging. researchgate.net The key regulators of mitophagy are the protein kinase PINK1 and the E3 ubiquitin ligase Parkin . In aging cells, the expression of these proteins can decline, leading to inefficient clearance of damaged mitochondria.

Research on porcine oocytes demonstrated that Ubiquinol-10 treatment could rescue the aging-induced decline in PINK1 and PARKIN expression. researchgate.net This restoration of the PINK1/Parkin pathway is crucial for flagging damaged mitochondria for removal, thereby promoting mitochondrial "renewal" and preserving cellular function. researchgate.net In models of diabetic nephropathy, Coenzyme Q10 was also found to reverse the reduction in PINK1 and Parkin expression, suggesting a beneficial role in restoring mitophagy. nih.gov

Interactive Table: Ubiquinol-10's Role in Mitochondrial Quality Control

ProcessKey RegulatorsEffect of Ubiquinol-10Research Finding
Mitochondrial Biogenesis PGC-1α, NRF2, TFAMActivation/UpregulationUbiquinol-10 supplementation activates mechanisms controlling mitochondrial biogenesis. frontiersin.org It increases the levels of PGC-1α, NRF2, and TFAM. nih.gov
Mitophagy PINK1, ParkinUpregulation/RestorationUbiquinol-10 rescued aging-induced compromise of mitophagy by upregulating PINK1 and PARKIN expression. researchgate.net

Cellular and Subcellular Dynamics of Ubiquinol 10 Coqh2 10

Intracellular Localization and Compartmentalization

Ubiquinol-10 is distributed throughout various cellular compartments, with its highest concentrations found in membranes with high metabolic activity.

The mitochondrion is the primary site of Ubiquinol-10 function. It is particularly concentrated in the inner mitochondrial membrane, where it plays a central role in the electron transport chain (ETC) and adenosine (B11128) triphosphate (ATP) synthesis. caringsunshine.comnih.govoregonstate.edu As a mobile electron carrier, it shuttles electrons from Complex I and Complex II to Complex III, a critical step in generating the proton gradient that drives ATP production. nih.govnih.govdroracle.ai

Beyond its bioenergetic role, Ubiquinol-10 is a potent antioxidant within both the inner and outer mitochondrial membranes. caringsunshine.com It protects these membranes from oxidative damage by neutralizing free radicals generated during cellular respiration. caringsunshine.comnih.gov This antioxidant function is crucial for maintaining mitochondrial integrity and function. nutraceuticalbusinessreview.com

Table 1: Key Functions of Ubiquinol-10 in Mitochondrial Membranes

Location Primary Function Detailed Role
Inner Mitochondrial Membrane Electron Carrier in ETC Shuttles electrons from Complex I and II to Complex III, facilitating ATP synthesis. nih.govnih.gov

Ubiquinol-10 is not confined to the mitochondria; it is also an integral component of various other cellular membranes. nih.govnih.gov It is found in the plasma membrane, where it participates in cellular signaling and transport processes. nih.govmdpi.com The plasma membrane contains redox systems that help maintain the reduced state of Coenzyme Q10, which is particularly important under conditions of oxidative stress. mdpi.com

Furthermore, Ubiquinol-10 is present in the membranes of the endomembrane system, including lysosomes, peroxisomes, and the Golgi apparatus. nih.govmdpi.com In these locations, its primary role is to act as a lipid-soluble antioxidant, protecting these organelles from oxidative damage. taylorandfrancis.com

In the bloodstream, the hydrophobic nature of Ubiquinol-10 necessitates its transport within lipoproteins. oregonstate.edumdpi.com It is primarily associated with low-density lipoproteins (LDL), where it functions as a potent antioxidant. nih.govresearchgate.net By protecting LDL particles from oxidation, Ubiquinol-10 helps to prevent the formation of oxidized LDL, a key factor in the development of atherosclerosis. nih.govresearchgate.net When LDL is subjected to oxidizing conditions, Ubiquinol-10 is the first antioxidant to be depleted. oregonstate.edu

Table 2: Extramitochondrial Localization and Function of Ubiquinol-10

Location Primary Function
Plasma Membrane Antioxidant protection and involvement in cell signaling. nih.govmdpi.com
Endomembrane System Protects organelle membranes (lysosomes, peroxisomes, Golgi) from oxidative damage. nih.govmdpi.com

Intracellular Transport and Trafficking Mechanisms

The movement of the highly lipophilic Ubiquinol-10 molecule between different cellular membranes is a complex process that does not occur by simple diffusion through the aqueous cytosol.

Once synthesized or taken up by the cell, Ubiquinol-10 inserts into cellular membranes due to its long, hydrophobic isoprenoid tail. mdpi.com Within the lipid bilayer, it can move laterally, allowing it to interact with different membrane-bound enzymes, such as the complexes of the mitochondrial electron transport chain. caldic.com The quinone head group of Ubiquinol-10 is oriented perpendicular to the membrane surface. researchgate.net The ability of Ubiquinol-10 to move between the two leaflets of a membrane, a process known as "flip-flop," is thought to be a relatively slow process but is essential for its antioxidant function on both sides of the membrane.

Due to its insolubility in water, the transport of Ubiquinol-10 between different cellular organelles is believed to be mediated by several mechanisms. nih.gov The trafficking of both endogenous and exogenous Coenzyme Q is thought to involve the endomembrane system. nih.gov

During dietary absorption, Coenzyme Q10 is incorporated into micelles in the small intestine, which facilitates its uptake by enterocytes. nih.govresearchgate.net From there, it is packaged into chylomicrons and transported via the lymphatic system to the bloodstream. nih.gov

For intracellular transport, evidence suggests the involvement of lipid vesicles and specific transport proteins or chaperones. nih.gov While the complete picture of intracellular trafficking is still emerging, several proteins have been identified as potential carriers. For instance, the human protein STARD7 has been shown to play a role in transporting mitochondrial Coenzyme Q10 to the plasma membrane. nih.gov Another potential transporter is saposin B, which has been found to bind to Coenzyme Q10. nih.gov In yeast, the Coq10 polypeptide, which contains a START domain, is thought to be involved in the transport of newly synthesized Coenzyme Q6 to Complex III of the respiratory chain. nih.gov

Table 3: Mentioned Compound Names

Compound Name
Ubiquinol-10;CoQH2-10
Coenzyme Q10
Adenosine triphosphate (ATP)
Low-density lipoproteins (LDL)
STARD7
Saposin B

Mechanisms of Transmembrane Flux in Cellular Models

The movement of the highly lipophilic molecule Ubiquinol-10 (CoQH2-10) across cellular membranes is a complex process that is not yet fully elucidated. Early hypotheses centered on passive diffusion, driven by the concentration gradient across the lipid bilayer. However, emerging evidence from various cellular models suggests a more intricate system involving protein-mediated transport, highlighting that the transmembrane flux of CoQH2-10 is a regulated and multifaceted process.

Initial studies postulated that due to its lipid-soluble nature, Coenzyme Q10 in both its oxidized (Ubiquinone-10) and reduced (Ubiquinol-10) forms could freely diffuse across cellular membranes. While this passive mechanism likely contributes to its transport, the efficiency and specificity of its uptake and distribution point towards the involvement of dedicated transport systems.

Research utilizing various cellular models has begun to identify potential protein candidates involved in the transmembrane flux of Coenzyme Q10. For instance, studies have implicated the Niemann-Pick C1-like 1 (NPC1L1) protein , a known cholesterol transporter, in the intestinal absorption of Coenzyme Q10. In addition, scavenger receptors such as scavenger receptor class B type 1 (SR-BI) , which is involved in lipid uptake, and the receptor for advanced glycation end products (RAGE) , have been suggested to play a role in the cellular uptake of Coenzyme Q10.

Conversely, the efflux of Coenzyme Q10 from cells may also be regulated. The P-glycoprotein (ABCB1) , a well-characterized efflux transporter, has been shown to reduce the intracellular accumulation of Coenzyme Q10 in some cellular models, suggesting it actively pumps the molecule out of the cell.

Once inside the cell, the distribution of Ubiquinol-10 to its various subcellular destinations is thought to be facilitated by intracellular transport or chaperone proteins. Proteins such as STARD7 and saposin B have been proposed to bind to Coenzyme Q10 and aid in its trafficking between organelles, ensuring its delivery to sites of action like the mitochondria and the plasma membrane.

The following table summarizes key proteins implicated in the transmembrane and intracellular transport of Coenzyme Q10 in various cellular models.

ProteinProposed FunctionCellular Model Context
Niemann-Pick C1-like 1 (NPC1L1) Influx TransporterIntestinal absorption
Scavenger Receptor Class B Type 1 (SR-BI) Influx TransporterGeneral cellular uptake of lipids
Receptor for Advanced Glycation End Products (RAGE) Influx TransporterGeneral cellular uptake
P-glycoprotein (ABCB1) Efflux TransporterLimits intracellular accumulation
STARD7 Intracellular ChaperoneTrafficking to various organelles
Saposin B Intracellular ChaperoneIntracellular transport and distribution

It is important to note that the precise mechanisms and the interplay between these different transport systems are still active areas of investigation. The contribution of each transporter may vary depending on the cell type and the physiological conditions.

Cellular Homeostasis and Redox State Interconversion

Maintenance of the Ubiquinol (B23937):Ubiquinone Redox Ratio within Cells

The cellular pool of Coenzyme Q10 exists in a dynamic equilibrium between its reduced form, Ubiquinol-10 (CoQH2-10), and its oxidized form, Ubiquinone-10. The maintenance of a specific ubiquinol:ubiquinone redox ratio is critical for cellular function, as it reflects the cell's metabolic state and its capacity to handle oxidative stress. This delicate balance is upheld by a continuous cycle of reduction and oxidation reactions occurring in different cellular compartments.

Within the mitochondria , the interconversion between ubiquinone and ubiquinol is intrinsically linked to the process of cellular respiration. Ubiquinone is reduced to ubiquinol by accepting electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) of the electron transport chain. The resulting ubiquinol then transfers these electrons to Complex III (cytochrome bc1 complex) , where it is re-oxidized back to ubiquinone in a process known as the Q cycle . This cyclical process is fundamental for the generation of ATP.

Beyond the mitochondria, other cellular membranes, particularly the plasma membrane , possess enzymatic systems that contribute to maintaining the ubiquinol:ubiquinone ratio. The plasma membrane redox system (PMRS) plays a crucial role in regenerating ubiquinol, which is a potent antioxidant protecting the cell membrane from lipid peroxidation. Key enzymes involved in the PMRS-mediated reduction of ubiquinone include NAD(P)H dehydrogenases , such as NADH cytochrome b5 reductase and NADPH-coenzyme Q reductase . These enzymes utilize cytosolic NADH and NADPH to reduce ubiquinone to ubiquinol, thereby linking the cellular redox state to the antioxidant defense at the cell surface.

The following table outlines the primary cellular systems responsible for the interconversion of Ubiquinone-10 and Ubiquinol-10.

Cellular CompartmentKey Process/SystemEnzymes/Complexes InvolvedPrimary Function
Mitochondria Electron Transport Chain (ETC)Complex I, Complex II, Complex III (Q cycle)ATP production, regeneration of ubiquinone
Plasma Membrane Plasma Membrane Redox System (PMRS)NAD(P)H dehydrogenases (e.g., NADH cytochrome b5 reductase, NADPH-coenzyme Q reductase)Antioxidant defense, regeneration of ubiquinol
Other Membranes (e.g., ER, Golgi) Various ReductasesSpecific reductasesMaintenance of localized redox balance and antioxidant capacity

The ubiquinol:ubiquinone ratio can vary between different tissues and subcellular compartments, reflecting the specific metabolic activities and antioxidant requirements of each.

Factors Influencing Redox State Interconversion in Biological Matrices (e.g., O2, temperature)

The dynamic equilibrium between Ubiquinol-10 and Ubiquinone-10 is sensitive to various physiological and environmental factors, which can shift the redox ratio and impact cellular function. Two significant factors influencing this interconversion are oxygen availability and temperature.

Oxygen (O2): As the final electron acceptor in the mitochondrial electron transport chain, oxygen concentration plays a critical role in the redox state of the Coenzyme Q10 pool. Under normal oxygen conditions (normoxia), the continuous flow of electrons to oxygen ensures the efficient re-oxidation of ubiquinol to ubiquinone by Complex III.

However, under conditions of low oxygen (hypoxia), the rate of electron transfer to oxygen is diminished. This leads to a "backup" of electrons in the respiratory chain, resulting in an accumulation of reduced components, including ubiquinol. Consequently, the ubiquinol:ubiquinone ratio increases, indicating a more reduced state of the Coenzyme Q10 pool. This shift can have significant implications for cellular signaling and the generation of reactive oxygen species (ROS).

Temperature: Temperature influences the rates of all enzymatic reactions, including those involved in the interconversion of ubiquinone and ubiquinol. Within a physiological range, an increase in temperature generally leads to an increase in the rate of metabolic processes, including cellular respiration. This would be expected to increase the turnover of the Coenzyme Q10 pool, potentially affecting the steady-state ubiquinol:ubiquinone ratio.

The table below summarizes the expected influence of oxygen and temperature on the ubiquinol:ubiquinone redox ratio.

FactorConditionExpected Effect on Ubiquinol:Ubiquinone RatioUnderlying Mechanism
Oxygen (O2) Hypoxia (Low O2)IncreaseDecreased rate of electron transfer to O2 in the ETC, leading to an accumulation of reduced ubiquinol.
Oxygen (O2) Normoxia (Normal O2)BaselineEfficient re-oxidation of ubiquinol by the ETC.
Temperature Increased TemperatureVariableIncreased rates of enzymatic reactions in the ETC and PMRS; potential for increased auto-oxidation of ubiquinol.
Temperature Decreased TemperatureVariableDecreased rates of enzymatic reactions involved in redox cycling.

Interactions with Other Biochemical Pathways and Macromolecules

Cross-Talk with Key Metabolic Pathways

Ubiquinol-10's unique properties as a lipid-soluble antioxidant and an electron carrier enable it to intersect with several key metabolic pathways.

Fatty Acid Metabolism (e.g., β-oxidation)

Ubiquinol-10 is intrinsically linked to fatty acid β-oxidation, a major pathway for energy production. nih.gov In this process, fatty acids are broken down to produce acetyl-CoA, which then enters the citric acid cycle. The electrons generated during β-oxidation are transferred to the electron transport chain. Specifically, electrons from acyl-CoA dehydrogenases are transferred via electron transfer flavoprotein (ETF) and electron transfer flavoprotein-ubiquinone oxidoreductase (ETFDH) to ubiquinone, reducing it to ubiquinol-10. nih.gov This coupling of β-oxidation to the respiratory chain is essential for efficient ATP synthesis. nih.gov

Studies have shown that Coenzyme Q10 can enhance fatty acid oxidation. nih.gov For instance, in 3T3-L1 preadipocytes, Coenzyme Q10 was found to increase fatty acid oxidation through the induction of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. nih.gov This effect is mediated by the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov

Sulfide (B99878) Metabolism

A critical and more recently elucidated role of Ubiquinol-10 is its involvement in sulfide metabolism. mdpi.comnih.govnih.govfrontiersin.org It serves as an essential cofactor for sulfide:quinone oxidoreductase (SQOR), the first enzyme in the mitochondrial hydrogen sulfide oxidation pathway. nih.govfrontiersin.org This pathway is responsible for detoxifying hydrogen sulfide (H2S), a signaling molecule that can be toxic at high concentrations.

The reaction catalyzed by SQOR involves the transfer of electrons from H2S to ubiquinone, forming ubiquinol-10. frontiersin.org A deficiency in Coenzyme Q10 can lead to impaired sulfide oxidation, resulting in the accumulation of H2S and subsequent disruption of mitochondrial function. nih.govfrontiersin.org Conversely, supplementation with Coenzyme Q10 has been shown to upregulate SQOR expression and modulate the expression of genes involved in the transsulfuration pathway, which is responsible for H2S production. nih.govnih.gov This modulation can have therapeutic implications for conditions associated with altered sulfide metabolism. nih.gov

Intermediary Metabolite Links (e.g., cholesterol synthesis via mevalonate (B85504) pathway)

Ubiquinol-10 synthesis is directly linked to the mevalonate pathway, the same pathway responsible for cholesterol biosynthesis. aacrjournals.orgwikipedia.orgresearchgate.net The isoprenoid side chain of Coenzyme Q10 is derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are intermediates of the mevalonate pathway. wikipedia.org This shared biosynthetic origin highlights a crucial metabolic crossroads.

Inhibition of the mevalonate pathway, for example by statin drugs that target HMG-CoA reductase, can lead to a reduction in both cholesterol and Coenzyme Q10 synthesis. aacrjournals.orgresearchgate.net This is a significant consideration, as reduced levels of Coenzyme Q10 can impact cellular energy production and antioxidant capacity. researchgate.net In certain cancer cells, particularly those with p53 deficiencies, there is an increased reliance on the mevalonate pathway to produce ubiquinone. aacrjournals.orgaacrjournals.org This ubiquinone is essential for maintaining mitochondrial function and supporting pyrimidine (B1678525) synthesis under metabolic stress. aacrjournals.orgaacrjournals.org

De Novo Pyrimidine Synthesis (e.g., dihydroorotate (B8406146) oxidation)

Ubiquinol-10 is a key player in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. The fourth enzyme in this pathway, dihydroorotate dehydrogenase (DHODH), is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate. nih.govill.frnih.gov This reaction is coupled to the reduction of ubiquinone to ubiquinol-10, thereby linking pyrimidine synthesis directly to the mitochondrial respiratory chain. nih.govill.frnih.gov

The activity of DHODH is dependent on a functional electron transport chain and the availability of ubiquinone. nih.gov In respiration-deficient cells, the lack of a functional respiratory chain impairs DHODH activity, leading to a block in pyrimidine synthesis and subsequent cell cycle arrest. nih.gov Restoration of mitochondrial respiration, and thus the regeneration of the ubiquinone pool, can reactivate DHODH and support tumor growth. nih.gov This highlights the critical role of the ubiquinone/ubiquinol-10 pool in coordinating cellular proliferation with mitochondrial function.

Iron-Sulfur Cluster Synthesis and Nucleotide Synthesis Pathways

While a direct enzymatic role for Ubiquinol-10 in iron-sulfur (Fe-S) cluster synthesis has not been established, its influence is indirect yet significant through its connection to mitochondrial function. Fe-S clusters are essential cofactors for numerous proteins involved in diverse cellular processes, including DNA replication and repair, and the mitochondrial respiratory chain itself. frontiersin.orgnih.govmdpi.com The biogenesis of Fe-S clusters is a complex process that begins in the mitochondria. nih.govmdpi.com

The connection to nucleotide synthesis is more direct. As previously mentioned, the synthesis of pyrimidines is directly linked to the ubiquinone/ubiquinol-10 pool via the enzyme DHODH. nih.govnih.gov Furthermore, studies have shown that Coenzyme Q10 supplementation can modulate nucleotide metabolism, particularly in the context of mitochondrial dysfunction. nih.gov This modulation is thought to be a consequence of the adaptation of metabolic pathways linked to sulfide metabolism, which is influenced by Coenzyme Q10 levels. nih.govnih.gov

Data Tables

Table 1: Key Enzymes and Pathways Interacting with Ubiquinol-10

PathwayKey EnzymeRole of Ubiquinol-10/Ubiquinone
Fatty Acid β-oxidation Electron Transfer Flavoprotein-Ubiquinone Oxidoreductase (ETFDH)Accepts electrons from fatty acid oxidation and reduces ubiquinone to ubiquinol-10. nih.gov
Amino Acid Metabolism Choline Dehydrogenase, Proline DehydrogenaseAccepts electrons from amino acid oxidation and reduces ubiquinone to ubiquinol-10. mdpi.com
Sulfide Metabolism Sulfide:Quinone Oxidoreductase (SQOR)Cofactor; accepts electrons from hydrogen sulfide oxidation and reduces ubiquinone to ubiquinol-10. nih.govfrontiersin.org
Cholesterol Synthesis (Indirectly linked via Mevalonate Pathway)The isoprenoid tail of Coenzyme Q10 is synthesized from intermediates of the mevalonate pathway. wikipedia.org
De Novo Pyrimidine Synthesis Dihydroorotate Dehydrogenase (DHODH)Oxidizes dihydroorotate and reduces ubiquinone to ubiquinol-10. nih.govill.fr

Molecular Interactions with Proteins and Enzyme Complexes

Ubiquinol-10's function is intrinsically linked to its direct physical interactions with a variety of proteins and large enzyme complexes. These interactions are fundamental to its roles in bioenergetics and as a potent antioxidant.

Specific Binding Sites within Mitochondrial ETC Complexes (I, II, III)

Ubiquinol-10 functions as a crucial mobile electron carrier within the mitochondrial electron transport chain (ETC). This role necessitates its interaction with specific binding sites within several of the ETC's large protein complexes. The ubiquinone–ubiquinol (B23937) redox cycle is central to this process, involving the reduction of ubiquinone to ubiquinol at Complexes I and II, and the subsequent re-oxidation of ubiquinol back to ubiquinone at Complex III nih.gov.

Complex I (NADH:ubiquinone oxidoreductase): Cryo-electron microscopy has provided insights into the ubiquinone-10 binding site in mammalian Complex I researchgate.netresearchgate.net. A specific Q-binding channel is located near subunits ND1, NDUFS2, and NDUFS7 researchgate.net. Within this channel, key polar residues, including His59 and Tyr108 of the NDUFS2 subunit, form hydrogen-bonding interactions that are crucial for positioning the ubiquinone headgroup for efficient reduction researchgate.net.

Complex II (Succinate Dehydrogenase): This complex also reduces ubiquinone to ubiquinol, transferring electrons from succinate (B1194679) nih.gov. Like Complex I, it possesses a specific binding site to facilitate this reaction, allowing ubiquinol to then diffuse through the mitochondrial inner membrane to Complex III.

Complex III (Cytochrome bc1 Complex): This complex contains two distinct binding sites for quinones, known as the Qo and Qi sites, which are located on opposite sides of the inner mitochondrial membrane researchgate.netucl.ac.uk. The Qo site is where ubiquinol binds to be oxidized, releasing electrons and protons. The Qi site is where ubiquinone binds to be reduced, completing the Q-cycle researchgate.netucl.ac.ukacs.org. This dual-site mechanism is fundamental to the complex's function as a proton pump libretexts.org.

Characterization of Ubiquinol Binding Motifs at the Qo-Site of the Cytochrome bc1 Complex

The Qo-site of the Cytochrome bc1 complex (Complex III) is the catalytic core for ubiquinol oxidation and has been a subject of extensive study ucl.ac.ukacs.orgnih.govnih.gov. The binding of ubiquinol at this site initiates a bifurcated electron transfer, a key step in the Q-cycle mechanism that couples electron transfer to proton translocation researchgate.netacs.orgnih.govnih.gov.

Molecular dynamics simulations and quantum chemical calculations have been employed to determine the precise binding motifs acs.orgnih.govnih.gov. These studies suggest a specific configuration of amino acid residues is responsible for stabilizing the bound ubiquinol acs.orgnih.govnih.gov. A critical interaction involves a hydrogen bond between ubiquinol and His181 of the Rieske iron-sulfur protein (ISP) subunit, which is thought to facilitate proton-coupled electron transfer researchgate.netnih.gov.

The Qo-site is described as a highly hydrated pocket within the cytochrome b subunit researchgate.net. Several conserved amino acid side chains and water molecules create a hydrogen-bond network that bridges the ubiquinol headgroup to the protein, facilitating the transfer of protons researchgate.net. Key residues in what is known as the "PEWY" motif (Pro271, Glu272, Trp273, and Tyr274 in S. cerevisiae) are also integral to the structure and function of the catalytic site researchgate.net.

Key Residue/MotifLocationPostulated Function in Ubiquinol Binding
His181 Rieske Iron-Sulfur ProteinForms a hydrogen bond with ubiquinol; acts as a proton acceptor in proton-coupled electron transfer researchgate.netnih.gov.
Glu272 Cytochrome bPart of the PEWY motif; postulated proton acceptor researchgate.net.
PEWY Motif Cytochrome bForms the structural core of the Qo binding pocket researchgate.net.
Conserved Water Molecules Qo PocketBridge interactions between the ubiquinol headgroup and protein side chains, facilitating proton transfer researchgate.net.

Interaction with Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

Ubiquinol-10 functions within a complex cellular antioxidant network that includes enzymatic defenses such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) researchgate.netnih.gov. While a direct catalytic interaction is not the primary mechanism, CoQ10 levels and supplementation can significantly influence the activity of these enzymes.

Protein-Protein Interactions within Biosynthetic Complexes (e.g., COQ-proteins, UBIAD1)

The biosynthesis of Coenzyme Q10 is a multi-step process that requires the coordinated action of a suite of proteins, often referred to as the COQ proteins researchgate.net. These proteins form a biosynthetic complex that carries out the sequential modifications of the benzoquinone ring.

A key enzyme in this pathway is UBIAD1 (UbiA Prenyltransferase Domain-Containing Protein 1) nih.govresearchgate.netadelphi.edu. UBIAD1 has been identified as a non-mitochondrial prenyltransferase responsible for synthesizing a pool of CoQ10 within the Golgi apparatus membrane nih.govresearchgate.netadelphi.edu. This is distinct from the primary mitochondrial synthesis pathway. Loss of UBIAD1 function leads to a reduction in the cytosolic pool of CoQ10, highlighting its crucial role in the biosynthetic machinery nih.govresearchgate.netadelphi.edu. In addition to its synthetic role, UBIAD1 is considered an important antioxidant enzyme in its own right, protecting cells from lipid peroxidation nih.gov. Downstream of UBIAD1, other enzymes such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) are required to reduce the newly synthesized CoQ10 to its active ubiquinol form on cellular membranes nih.gov.

Synergistic Relationships with Other Antioxidant Systems and Biomolecules (Mechanistic)

Ubiquinol-10 does not act in isolation. It participates in a cooperative network with other antioxidants, most notably α-tocopherol, to protect cellular components from oxidative damage.

α-Tocopherol (Vitamin E) Regeneration and Protection

One of the most well-documented synergistic antioxidant interactions is the regeneration of α-tocopherol (vitamin E) by ubiquinol-10 mdpi.comnutranews.org. α-Tocopherol is a primary chain-breaking antioxidant that protects membranes from lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals nih.gov. In this process, it is converted into the relatively stable α-tocopheroxyl radical nih.gov.

Ubiquinol effectively reduces this α-tocopheroxyl radical back to its active α-tocopherol form, thereby regenerating the vitamin E pool mdpi.comnih.gov. During this reaction, ubiquinol donates a hydrogen atom and is itself converted to the ubisemiquinone (B1233062) radical, which can then be fully reduced back to ubiquinol by the mitochondrial ETC nih.gov. This recycling mechanism significantly enhances the total antioxidant capacity of the cell, as it allows each molecule of vitamin E to neutralize multiple radicals.

Kinetic studies have explored the mechanism of this regeneration reaction in detail acs.orgnih.gov. The second-order rate constants for the reaction between the α-tocopheroxyl radical and ubiquinol-10 have been measured under various conditions. These studies revealed that the reaction mechanism and rate are influenced by the solvent environment and the presence of metal ions, which can form complexes with the α-tocopheroxyl radical acs.orgnih.gov. This interaction underscores a potent, mechanistic synergy where ubiquinol-10 acts to maintain the protective function of α-tocopherol within biological membranes nih.gov.

Ascorbic Acid (Vitamin C) Interactions

When ubiquinol-10 neutralizes a free radical by donating an electron, it becomes oxidized to ubiquinone-10. ubiquinol.org Ascorbic acid, a potent water-soluble antioxidant, can then donate an electron to ubiquinone-10, thereby regenerating the active, lipid-soluble antioxidant ubiquinol-10. nih.govbubsnaturals.com This recycling process allows ubiquinol-10 to continue its protective role against lipid peroxidation within cellular membranes and lipoproteins. mdpi.comdrugbank.com The combined action of these two antioxidants provides a more comprehensive defense against oxidative stress than either compound alone. bubsnaturals.combubsnaturals.com

The reduction of ubiquinone by ascorbate (B8700270) is a catalytic and reversible process. nih.gov The efficiency of this reaction can be influenced by the surrounding environment, including the concentration of molecular oxygen. nih.gov Studies have shown that under aerobic conditions, the formation of ubiquinol-1 from ubiquinone-1 by ascorbate is moderate, but it becomes substantial in the absence or near absence of oxygen. nih.gov Conversely, at high oxygen concentrations, ascorbate can promote the oxidation of ubiquinol-1 back to ubiquinone-1. nih.gov This dynamic interplay highlights the context-dependent nature of their interaction.

This regenerative relationship is a key aspect of the body's antioxidant network, where different antioxidants work in concert to protect against cellular damage. nih.gov The ability of the water-soluble vitamin C to regenerate the lipid-soluble ubiquinol-10 demonstrates a crucial link between the aqueous and lipid phases of cellular antioxidant defense. ubiquinol.org

Table 1: Summary of Ubiquinol-10 and Ascorbic Acid Interaction Studies

Study Focus Key Findings Significance Citations
Regeneration Mechanism Ascorbic acid can reduce ubiquinone to regenerate the active antioxidant, ubiquinol.Enhances the antioxidant capacity and prolongs the effectiveness of ubiquinol-10. nih.govbubsnaturals.comaging-us.com
Synergistic Antioxidant Effect The combination provides more robust protection against oxidative stress than either antioxidant alone.Offers comprehensive defense for both lipid and aqueous cellular compartments. bubsnaturals.combubsnaturals.com
Oxygen Dependence The reduction of ubiquinone by ascorbate is reversible and controlled by oxygen concentration.The interaction's efficiency is adaptable to the cellular metabolic state. nih.gov

Selenium Involvement (via Selenoenzymes like Thioredoxin Reductase)

The interaction between ubiquinol-10 and selenium is indirect but critically important, primarily mediated by a class of selenium-dependent enzymes known as selenoenzymes. Among these, thioredoxin reductase plays a pivotal role in maintaining the reduced, active state of Coenzyme Q10.

Thioredoxin reductase (TrxR1), a cytosolic selenoenzyme, has been identified as a highly efficient reductase of ubiquinone. nih.govnih.govnih.gov This enzyme catalyzes the transfer of electrons from NADPH to ubiquinone-10, thereby regenerating ubiquinol-10. nih.govresearchgate.net This function is crucial for providing antioxidant protection against lipid and protein peroxidation outside of the mitochondria. nih.govnih.gov The reaction is time- and dose-dependent, with a reported apparent Km of 22 µM for ubiquinone-10. nih.gov The activity of TrxR1 is, in turn, dependent on the availability of selenium, as selenium is an essential component of the enzyme's active site. pharmanord.com

This relationship underscores a broader interplay between selenium and Coenzyme Q10. Adequate selenium levels are necessary for the synthesis and optimal function of selenoenzymes like thioredoxin reductase and glutathione peroxidase. pharmanord.comq10facts.com In turn, Coenzyme Q10 is required for the optimal functioning of selenium and participates in the synthesis of selenocysteine, the amino acid required for the creation of all selenoproteins. nih.govq10facts.com Therefore, a deficiency in selenium can impair the body's ability to maintain optimal concentrations of ubiquinol-10, diminishing its antioxidant capacity. pharmanord.comq10facts.com

Table 2: Role of Selenoenzymes in Ubiquinol-10 Metabolism

Selenoenzyme Function Mechanism Impact on Ubiquinol-10 Citations
Thioredoxin Reductase (TrxR1) Ubiquinone ReductaseReduces ubiquinone-10 to regenerate the antioxidant ubiquinol-10 in the cytosol.Maintains the pool of active ubiquinol-10 for extramitochondrial antioxidant defense. nih.govnih.govnih.gov
Other Selenoproteins (e.g., Glutathione Peroxidase) General Antioxidant DefenseProtect cells from oxidative damage, creating a cellular environment where ubiquinol-10 can function optimally.Complements the antioxidant action of ubiquinol-10. pharmanord.comq10facts.com

Advanced Research Methodologies for Studying Ubiquinol 10 Coqh2 10

Analytical Techniques for Quantification and Redox State Determination in Biological Samples

Accurate measurement of Ubiquinol-10 and its oxidized form, ubiquinone-10, in biological matrices is fundamental to understanding its role in health and disease. The ratio of the reduced to the oxidized form is a critical indicator of oxidative stress. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, Electrochemical Detection, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Coenzyme Q10. frontiersin.org The choice of detector is critical for achieving the desired sensitivity and specificity for both ubiquinol (B23937) and ubiquinone.

UV Detection: HPLC coupled with an ultraviolet (UV) detector is a widely used method, typically measuring absorbance at 275 nm. 3isolutions.com While robust for quantifying total Coenzyme Q10 after chemical oxidation of ubiquinol to ubiquinone, it lacks the sensitivity to simultaneously measure the low native levels of ubiquinone and the predominant ubiquinol form due to the latter's lower molar absorptivity. frontiersin.org3isolutions.com This method is often sufficient for quality control in supplement manufacturing. aging-us.com

Electrochemical Detection (ECD): HPLC with electrochemical detection offers significantly higher sensitivity and selectivity, making it the preferred method for the simultaneous determination of both reduced (Ubiquinol-10) and oxidized (ubiquinone-10) forms in biological samples. osu.educambridge.org ECD directly measures the electroactive Ubiquinol-10, allowing for an accurate assessment of the redox status. cambridge.org This method is advantageous as it requires minimal sample amounts and provides more precise results than UV detection. 3isolutions.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of sensitivity and selectivity. cambridge.org This technique, often referred to as LC-MS, allows for the precise identification and quantification of Ubiquinol-10 and ubiquinone-10 based on their mass-to-charge ratios. youtube.com It is particularly valuable for complex biological matrices where co-eluting compounds might interfere with other detection methods.

DetectorPrincipleAdvantagesLimitationsPrimary Application
Ultraviolet (UV)Measures absorbance of light at a specific wavelength (typically 275 nm).Relatively inexpensive, robust, and readily available. frontiersin.orgLow sensitivity for Ubiquinol-10, making simultaneous measurement of redox state difficult. frontiersin.org3isolutions.comQuantification of total Coenzyme Q10 in pharmaceuticals and supplements. aging-us.com
Electrochemical Detection (ECD)Measures the current generated by the oxidation or reduction of the analyte.High sensitivity and selectivity for both reduced and oxidized forms. osu.educambridge.orgCan be more time-consuming and require more specialized operation. osu.eduAccurate determination of the Ubiquinol-10/ubiquinone-10 ratio in biological samples. 3isolutions.com
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules.Highest sensitivity and specificity, excellent for complex matrices. cambridge.orgHigher equipment cost and complexity. cambridge.orgDefinitive identification and quantification in research and clinical settings. youtube.com

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in the analysis of Ubiquinol-10. By utilizing smaller particle sizes in the chromatography column, UPLC achieves faster separation times and higher resolution compared to traditional HPLC. nih.gov When coupled with tandem mass spectrometry (MS/MS), this method offers exceptional sensitivity and specificity. nih.govsemanticscholar.org

The UPLC-MS/MS method allows for rapid and sensitive determination of both Ubiquinol-10 and ubiquinone-10 in plasma and other biological samples. nih.gov The lower limits of quantitation for Ubiquinol-10 and ubiquinone-10 can reach as low as 5 µg/L and 10 µg/L, respectively. nih.gov This high sensitivity is crucial for studies involving low endogenous levels or subtle changes in the redox state. The use of internal standards, such as coenzyme Q9 analogues, is common to ensure accuracy and precision. nih.govnih.gov

ParameterFindingReference
Lower Limit of Quantitation (LLOQ) for Ubiquinol-105 µg/L nih.gov
Lower Limit of Quantitation (LLOQ) for Ubiquinone-1010 µg/L nih.gov
Intraday Precision (Low QC) for Ubiquinol-1011.6% nih.gov
Intraday Precision (High QC) for Ubiquinol-101.6% nih.gov
Recovery (spiked serum)92.82% - 106.97% semanticscholar.org

Methodological Considerations for Sample Preparation, Stability, and Ex Vivo Oxidation Prevention

The accurate determination of the in vivo redox state of Coenzyme Q10 is critically dependent on the methods used for sample collection, preparation, and storage. Ubiquinol-10 is highly susceptible to ex vivo oxidation, which can lead to an overestimation of the oxidized form and an inaccurate assessment of oxidative stress. nih.govnih.gov

Sample Preparation:

Protein Precipitation and Extraction: A common first step involves protein precipitation and extraction of the lipophilic Coenzyme Q10 from the aqueous biological matrix. Solvents such as 1-propanol are effective for single-step protein precipitation and extraction. nih.gov Other methods may use liquid-liquid extraction with solvents like hexane following protein precipitation. semanticscholar.org

Anticoagulants: The choice of anticoagulant can influence the stability of Ubiquinol-10. Heparin is often recommended for the simultaneous determination of both redox forms. osu.edu

Stability and Prevention of Ex Vivo Oxidation:

Temperature: Lowering the temperature is a key factor in preserving the stability of Ubiquinol-10. Blood samples should be stored in a refrigerator or on ice immediately after collection. nih.govnih.gov Studies have shown that the Ubiquinol-10 ratio is stable for up to 8 hours when blood is refrigerated. nih.gov

Minimizing Oxygen Exposure: The oxidation of Ubiquinol-10 is increased by exposure to oxygen. nih.gov Techniques to minimize air contact, such as degassing of solvents, can help prevent this.

Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can help to limit oxidation. ekb.eg

Rapid Processing: To ensure the integrity of the sample, it is crucial to process the blood for plasma separation within a few hours of collection. nih.gov It is also recommended to prepare a limited number of clinical samples in each run to avoid significant oxidation of the reduced form in the plasma extracts. nih.gov

In Vitro and In Silico Approaches for Mechanistic Elucidation

In vitro and in silico models are invaluable tools for investigating the cellular and molecular mechanisms of Ubiquinol-10 action, providing insights that complement data from analytical studies.

Cell Culture Models for Investigating Cellular Metabolism and Responses (e.g., Human Skin Fibroblasts, Caco-2 Cells, Mammalian Oocytes)

Human Skin Fibroblasts: These cells are a well-established model for studying cellular senescence and the effects of Coenzyme Q10. Research has shown that depleting Coenzyme Q10 in human dermal fibroblasts can induce a senescent phenotype, which can be rescued by supplementation with ubiquinol. These models are used to investigate the impact of Ubiquinol-10 on mitochondrial function, oxidative stress, and the expression of aging-related markers. For instance, ubiquinol has been shown to be more bioavailable and more efficient than ubiquinone in reverting the expression of senescence markers in these cells.

Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is widely used as a model for the intestinal barrier to study the absorption of nutrients and drugs. 3isolutions.comcambridge.org In the context of Ubiquinol-10, Caco-2 cell models are employed to investigate its bioavailability and transport across the intestinal epithelium. 3isolutions.comcambridge.org Studies using this model have demonstrated that the uptake of Coenzyme Q10 is correlated with its micellarization during digestion and that most of the absorbed ubiquinone is converted to ubiquinol within the enterocytes. 3isolutions.com

Mammalian Oocytes: The quality of oocytes is closely linked to mitochondrial function, and oxidative stress is a key factor in oocyte aging. Mammalian oocytes, such as those from pigs and mice, are used as models to study the protective effects of Ubiquinol-10 on reproductive health. osu.edusemanticscholar.org Research has shown that Ubiquinol-10 can delay postovulatory oocyte aging by preventing oxidative stress, improving mitochondrial renewal, and increasing ATP levels. osu.edu

Artificial Membrane Systems and Liposomal Models for Membrane Interactions

Artificial Membrane Systems: These simplified, well-defined systems are used to study the fundamental interactions of Ubiquinol-10 with lipid bilayers. Techniques such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) are employed to investigate how Ubiquinol-10 influences the physical properties of membranes. These studies provide insights into how Ubiquinol-10 is incorporated into the membrane and how it affects membrane fluidity and stability.

Liposomal Models: Liposomes are spherical vesicles composed of a lipid bilayer that serve as a model for cell membranes. They are used to study the interaction of Ubiquinol-10 with phospholipids (B1166683) and to develop delivery systems that can enhance its stability and bioavailability. aging-us.com Studies have shown that the incorporation of Coenzyme Q10 into liposomes can perturb the lipid bilayer, with the extent of interaction depending on the charge of the liposomes. These models are crucial for understanding the physicochemical basis of Ubiquinol-10's function within biological membranes.

Molecular Dynamics (MD) Simulations and Quantum Chemical Calculations for Molecular Conformations and Reactivity

Molecular dynamics (MD) simulations and quantum chemical calculations are powerful computational tools used to investigate the molecular properties of Ubiquinol-10 (CoQH2-10) at an atomic level. These methods provide insights into its conformational flexibility, electronic structure, and reactivity, which are crucial for understanding its biological functions.

MD simulations have been employed to analyze the behavior of the ubiquinone molecule in different environments, such as in a vacuum, water, and methanol. researchgate.nettandfonline.com These simulations reveal that the molecule exhibits significant flexibility, particularly in vacuum and water, while it adopts a more rigid structure in methanol. researchgate.nettandfonline.com The long isoprenoid tail of Coenzyme Q10 (CoQ10) is particularly dynamic, and its conformation is critical for its interaction with membrane proteins and its movement within the mitochondrial membrane. researchgate.net Atomistic MD simulations have been used to study the structure, dynamics, and localization of ubiquinone and its analogues within a lipid bilayer that mimics the inner mitochondrial membrane, providing insights into how these molecules function in electron transport. researchgate.net Furthermore, MD simulations have been instrumental in studying the binding of ubiquinone-10 to mitochondrial complex I. nih.gov These simulations, combined with cryo-electron microscopy (cryo-EM) data, help to elucidate the charge states of key residues within the binding site that influence the binding pose of the Q10 molecule. nih.gov

Quantum chemical calculations, such as the semi-empirical molecular orbital PM3 method, have been applied to determine the structural and electronic properties of both the oxidized (ubiquinone) and reduced (ubiquinol) forms of CoQ10. researchgate.nettandfonline.com These calculations indicate that both forms are highly hydrophobic. researchgate.nettandfonline.com In terms of reactivity, ubiquinone is found to be chemically more reactive than ubiquinol; however, ubiquinol is kinetically more stable. researchgate.nettandfonline.com Quantum chemical calculations are also valuable for screening different mechanistic hypotheses for reactions involving ubiquinol by computing activation energies. nih.gov For instance, theoretical studies have investigated the reactivity of ubiquinol with superoxide (B77818) and the hydroperoxyl radical, which is crucial for understanding its antioxidant activity. semanticscholar.org

Together, these computational approaches provide a detailed picture of the physicochemical properties of Ubiquinol-10 that underpin its diverse biological roles.

Model Organisms for Functional and Mechanistic Studies (excluding human clinical studies)

A variety of model organisms have been instrumental in advancing our understanding of the biosynthesis and function of Ubiquinol-10. These models, ranging from simple microbes to vertebrates, allow for genetic and biochemical manipulations that are not feasible in humans.

Microbial Models (e.g., Yeast: Saccharomyces cerevisiae, Schizosaccharomyces pombe; Bacteria: Escherichia coli, Rhodobacter capsulatus)

Yeast, particularly Saccharomyces cerevisiae, has been a cornerstone for Coenzyme Q research. portlandpress.comnih.gov As a simple eukaryote, it shares conserved CoQ biosynthetic pathways with humans. nih.gov Studies in S. cerevisiae have been pivotal in identifying the COQ genes and elucidating the assembly and function of the CoQ synthome, a multi-enzyme complex responsible for CoQ biosynthesis. portlandpress.comnih.gov The yeast model has also been used to study the regulation of CoQ synthesis in response to metabolic changes and oxidative stress. nih.gov The fact that human homologs of many yeast COQ genes can rescue the corresponding yeast mutant strains highlights the functional conservation of this pathway. nih.gov Schizosaccharomyces pombe is another yeast model that, like humans, synthesizes CoQ10. nih.gov

Escherichia coli has been a valuable prokaryotic model for studying the fundamental aspects of ubiquinone (CoQ8 in this organism) function and biosynthesis. tandfonline.comresearchgate.net Mutants of E. coli lacking ubiquinone have demonstrated its critical role in aerobic respiration and electron transport. researchgate.netnih.gov Studies with these mutants have shown that the absence of ubiquinone leads to impaired NADH and lactate oxidase activities, which can be restored by the addition of ubiquinone. researchgate.netnih.gov The genetic tractability of E. coli has allowed for the identification and characterization of the ubi genes involved in its biosynthesis. frontiersin.orgresearchgate.net

Invertebrate Models (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans has emerged as a powerful invertebrate model for studying the roles of Coenzyme Q (CoQ9 in this species) in development, aging, and neurodegeneration. mdpi.comnih.gov The ability to use RNA interference (RNAi) to transiently inactivate genes has facilitated the analysis of loss-of-function phenotypes for various coq genes. mdpi.com For example, knockdown of CoQ biosynthetic enzymes in C. elegans results in a progressive uncoordinated phenotype associated with the degeneration of GABA neurons. nih.gov

Mutants such as clk-1, which is homologous to the human COQ7 gene, have a primary CoQ deficiency and exhibit a slowed development and increased lifespan, but this is dependent on a dietary source of CoQ. mdpi.comusp.br Studies in C. elegans have shown that a critical level of CoQ is necessary for normal embryonic development, fertility, and gonad and hypodermis development. nih.govresearchgate.net This model has also been useful for investigating the therapeutic limitations of exogenous CoQ supplementation. mdpi.com

Vertebrate Models (e.g., Rodent Models, Zebrafish Models, Porcine Oocyte Models)

Vertebrate models, particularly rodents and zebrafish, are essential for studying the pathophysiology of CoQ deficiencies and for preclinical testing of potential therapies. nih.gov

Rodent models have been used extensively to investigate the neuroprotective effects of CoQ10. nih.gov For instance, CoQ10 administration has been shown to protect against striatal lesions in rat models and has demonstrated neuroprotective effects in a transgenic mouse model of amyotrophic lateral sclerosis (ALS). nih.govpnas.org Studies in aged rats have shown that oral supplementation with CoQ10 can increase its concentration in the cerebral cortex and in brain mitochondria. pnas.org Rodent models of Alzheimer's disease have also shown that CoQ10 treatment can reduce oxidative stress, decrease amyloid plaque burden, and improve cognitive performance. researchgate.net Furthermore, rat models of adjuvant arthritis have been used to study the anti-inflammatory and mitochondrial function-improving effects of CoQ10 supplementation. researchgate.net

Zebrafish (Danio rerio) offer several advantages for studying CoQ deficiency, including rapid development and optical clarity of embryos, which allows for real-time imaging of developing pathologies. nih.govmdpi.com Zebrafish models have been used to investigate the distinct roles of CoQ10 produced by different biosynthetic pathways. For example, comparing different zebrafish models has suggested that CoQ10 produced via the Coq2-mediated pathway is primarily for mitochondrial respiration, while Ubiad1-mediated production is important for protecting membranes from lipid peroxidation. mdpi.com Zebrafish have also been utilized in studies investigating the protective effects of CoQ10 against myocardial injury and in models of Parkinson's disease. nih.govnih.govresearchgate.net The genetic similarity of zebrafish to humans in key metabolic pathways makes them a valuable tool for preclinical research. mdpi.com

Model OrganismCoQ IsoformKey Research AreasRepresentative Findings
Saccharomyces cerevisiae CoQ6Biosynthesis pathway elucidation, gene function, regulation of synthesis.Identified COQ genes and the CoQ synthome; human homologs can rescue yeast mutants. portlandpress.comnih.gov
Escherichia coli CoQ8Electron transport function, biosynthesis gene identification.Ubiquinone is vital for aerobic respiration; identified ubi genes. researchgate.netnih.gov
Caenorhabditis elegans CoQ9Aging, development, neurodegeneration, effects of deficiency.CoQ is essential for development and fertility; deficiency leads to neurodegeneration. mdpi.comnih.govnih.gov
Rodent Models (Rats, Mice) CoQ9Neuroprotection, aging, pathophysiology of deficiency, preclinical studies.CoQ10 supplementation increases brain levels and has neuroprotective effects in models of neurodegenerative diseases. nih.govpnas.orgresearchgate.net
Zebrafish (Danio rerio) CoQ10Developmental biology, organ-specific functions, disease modeling.Different CoQ10 pools have distinct functions; useful for studying myocardial injury and neurodegenerative diseases. mdpi.comnih.gov

Structural Biology Approaches

Structural biology techniques are essential for understanding the function of Ubiquinol-10 at a molecular level by providing detailed three-dimensional structures of the proteins and complexes with which it interacts.

Cryo-electron microscopy (cryo-EM) has been a particularly powerful tool for visualizing large and complex molecular machinery. Recent cryo-EM studies have provided high-resolution structures of mammalian mitochondrial complex I, revealing how ubiquinone-10 binds within a long, narrow channel. nih.govresearchgate.net These structures show the Q10 molecule occupying the full length of the Q-binding site in the "active" state of the enzyme. nih.gov By comparing the structures of complex I in both the presence and absence of bound Q10, researchers can understand the conformational changes that occur upon substrate binding. nih.govresearchgate.net This structural information is crucial for deciphering the mechanisms of electron transfer and proton translocation.

While high-resolution structures of the entire CoQ synthome are still forthcoming, structural data for individual components and their homologs are available. tandfonline.com This information, combined with biochemical and genetic data, has been used to build models of how the various Coq proteins assemble to synthesize Coenzyme Q. tandfonline.comportlandpress.com

Computational approaches, such as the prediction of ubiquinone-binding proteins (UBPs), also contribute to our structural understanding. mdpi.com By identifying potential UBPs and analyzing their binding domain motifs, researchers can gain insights into the broader cellular pathways that involve ubiquinone. mdpi.com

The combination of high-resolution structural techniques like cryo-EM with kinetic and computational studies is providing an increasingly detailed picture of how ubiquinone and ubiquinol bind to their target enzymes and how the long isoprenoid tail facilitates their function within the hydrophobic environment of the mitochondrial membrane. nih.govnih.gov

X-ray Crystallography of Coenzyme Q-Binding Proteins and Complexes (e.g., Cytochrome bc1 Complex)

X-ray crystallography has been an indispensable tool for determining the three-dimensional structures of proteins that bind ubiquinol-10, providing atomic-level details of these interactions. A prime example is the study of the cytochrome bc1 complex (also known as Complex III), a key enzyme in the mitochondrial respiratory chain that catalyzes the transfer of electrons from ubiquinol to cytochrome c.

Crystallographic studies have successfully resolved the structures of the cytochrome bc1 complex from various organisms, including bovine heart mitochondria, yeast (Saccharomyces cerevisiae), and bacteria (Rhodobacter sphaeroides). uni-konstanz.denih.govebi.ac.uk These studies have revealed a dimeric structure with each monomer containing multiple subunits, including cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein. uni-konstanz.de

Crucially, X-ray crystallography has identified two distinct binding sites for ubiquinone/ubiquinol within the cytochrome b subunit: the Qo (quinol oxidation) site and the Qi (quinone reduction) site. nih.gov The Qo site is located near the intermembrane space, where ubiquinol-10 binds and is oxidized. The Qi site is situated closer to the mitochondrial matrix and is where ubiquinone is reduced back to ubiquinol. nih.gov

Detailed analysis of the crystal structures has elucidated the specific amino acid residues that form the binding pockets and interact with the ubiquinol-10 molecule. At the Qo-site, key interactions involve hydrogen bonds with residues such as histidine and tyrosine. For instance, in the Rhodobacter capsulatus bc1 complex, the hydroxyl groups of ubiquinol form hydrogen bonds with H156 and Y147. acs.org At the Qi site in the bovine mitochondrial bc1 complex, residues His201, Lys227, and Asp228 are implicated in a water-mediated protonation mechanism for ubiquinone reduction. researchgate.net

The binding of ubiquinol-10 also induces significant conformational changes in the complex, particularly in the Rieske iron-sulfur protein. This protein has a mobile head domain that moves between cytochrome b and cytochrome c1, a critical step for electron transfer. nih.govnih.gov The resolution of these crystal structures has been instrumental in understanding the dynamic nature of the complex during its catalytic cycle.

Complex/Organism Resolution (Å) Key Findings
Bovine Heart Mitochondria2.9Determined the overall dimeric structure and identified the Qo and Qi binding sites. nih.govnih.gov
Saccharomyces cerevisiae (Yeast)2.97Provided insights into the interaction with its substrate, cytochrome c. ebi.ac.uk
Rhodobacter sphaeroides (Bacteria)Mobile ISP state observedRevealed a mobile state of the Rieske iron-sulfur protein, supporting its role as a mobile electron carrier. nih.gov
Interaction Site Interacting Residues Hydrogen Bond Length (Å) Organism
Qo-siteUbiquinol (QH2) - H156~2.0 - 3.5Rhodobacter capsulatus
Qo-siteUbiquinol (QH2) - Y147~2.5 - 4.0Rhodobacter capsulatus

Note: Hydrogen bond lengths are dynamic and can vary, the values presented are based on molecular dynamics simulations of the crystal structure. acs.org

Coevolution Analysis and Deep Learning-Based Structure Modeling for Protein-Protein Interactions

While X-ray crystallography provides static snapshots of protein structures, computational methods like coevolution analysis and deep learning offer dynamic insights into protein-protein interactions and the assembly of large complexes that involve ubiquinol-10.

Coevolution Analysis is a powerful bioinformatic tool used to identify interacting protein residues and, by extension, interacting proteins. The underlying principle is that mutations in one interacting protein or residue are often compensated by mutations in its partner to maintain the functional integrity of the complex. frontiersin.org By analyzing the correlated mutations in the amino acid sequences of homologous proteins across different species, researchers can infer spatial proximity and functional relationships. nih.gov

In the context of ubiquinol-10-binding complexes, coevolution analysis can be applied to study the interactions between the different subunits of the cytochrome bc1 complex. For example, by analyzing the co-evolution of cytochrome b and the Rieske iron-sulfur protein sequences, it is possible to identify key residues at their interface that are critical for the proper movement and docking of the Rieske protein during electron transfer. This method provides a computational framework to understand the evolutionary constraints that have shaped the intricate network of interactions within this complex.

Deep Learning-Based Structure Modeling , particularly with the advent of powerful algorithms like AlphaFold2, has revolutionized structural biology. unibo.it These models can predict the three-dimensional structure of proteins and protein complexes with remarkable accuracy, often comparable to experimental methods. unibo.it

Deep learning approaches are being used to model the structure of large and dynamic assemblies, such as the respiratory supercomplexes, which are mega-structures composed of multiple individual complexes from the electron transport chain, including the cytochrome bc1 complex (Complex III) and Complex I. nih.gov These models can predict how the different complexes are arranged and interact with each other, providing insights into the potential for substrate channeling, where ubiquinol-10 might be transferred directly between complexes without diffusing into the bulk mitochondrial membrane. nih.gov

For instance, deep learning models can be used to build structural models of the I+III2 supercomplex, which consists of Complex I and a dimer of Complex III. nih.gov By analyzing these models, researchers can investigate the interface between the two complexes and predict the potential pathways for ubiquinol-10 to move from its reduction site in Complex I to its oxidation site in Complex III. These computational models, when combined with experimental data, provide a powerful platform to explore the dynamics of protein-protein interactions that are fundamental to the function of ubiquinol-10 in cellular respiration.

Methodology Application to Ubiquinol-10 Research Key Insights Provided
Coevolution Analysis Studying interactions between subunits of the cytochrome bc1 complex (e.g., cytochrome b and Rieske ISP).Identification of critical interacting residues, understanding of evolutionary constraints on complex assembly and function.
Deep Learning Modeling Predicting the structure of respiratory supercomplexes (e.g., I+III2).Elucidation of the spatial arrangement of complexes, investigation of potential ubiquinol-10 substrate channeling pathways, and understanding the overall architecture of the respiratory chain.

Emerging Areas and Future Research Directions

Unraveling the Intricate Regulatory Networks Governing Ubiquinol-10 Metabolism and Homeostasis

The cellular concentration of Ubiquinol-10 is meticulously controlled through a complex interplay of biosynthetic pathways, redox cycling, and gene regulation. The biosynthesis from the amino acid tyrosine and the mevalonate (B85504) pathway involves at least 14 proteins in mammalian cells, encoded by the COQ genes. nih.govnih.gov Research is increasingly focused on understanding how these genes are regulated at the transcriptional and translational levels in response to cellular energy demands and environmental stressors. researchgate.net

Furthermore, Ubiquinol-10 homeostasis is maintained by a dynamic balance between its oxidized (ubiquinone) and reduced forms. This redox cycling is not confined to the mitochondria; a variety of extramitochondrial oxidoreductase enzymes, with the selenoenzyme thioredoxin reductase being highly efficient, are responsible for reducing ubiquinone outside the mitochondria. nih.gov This highlights a synergistic relationship between selenium and CoQ10, where selenium deficiency could impair CoQ10 recycling, and vice-versa. nih.gov Future research aims to fully delineate these extramitochondrial redox control systems and their integration with cellular signaling and metabolic pathways.

Detailed Elucidation of Non-Mitochondrial Functions and Their Associated Molecular Mechanisms

Beyond its canonical role in the mitochondrial electron transport chain, Ubiquinol-10 is present in virtually all cellular membranes and lipoproteins, where it performs critical functions. nih.govresearchgate.net A significant area of emerging research is the detailed characterization of these non-mitochondrial roles.

Plasma Membrane and Endomembranes: In locations such as the plasma membrane and Golgi apparatus, Coenzyme Q acts as an electron transfer intermediate, helping to regulate cytosolic NAD+/NADH ratios and influencing cell growth. nih.gov

Antioxidant Defense: As a potent lipophilic antioxidant, Ubiquinol-10 is a primary defender against lipid peroxidation within membranes. taylorandfrancis.commdpi.com Its function here is distinct from other antioxidants; it not only scavenges existing radicals but also prevents their formation. taylorandfrancis.com A key recent discovery is the FSP1-CoQ10-NADPH pathway, which protects cells from ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. researchgate.net In this system, the enzyme Ferroptosis Suppressor Protein 1 (FSP1) acts as a CoQ10 oxidoreductase at the plasma membrane, regenerating Ubiquinol-10 to suppress lipid peroxidation independently of the classic glutathione (B108866) pathway. researchgate.netnih.gov

Lipoprotein Protection: Within circulating lipoproteins like LDL and VLDL, Ubiquinol-10 serves as a crucial antioxidant, protecting them from oxidative modification, a key event in the development of atherosclerosis. nih.govnih.gov

These non-mitochondrial functions underscore the versatility of Ubiquinol-10 as a central molecule in cellular defense and redox regulation, extending far beyond energy production.

Advanced Structural and Mechanistic Studies of Ubiquinol-Protein and Ubiquinol-Membrane Interactions

Understanding how Ubiquinol-10 interacts with its protein partners and within the lipid bilayer is fundamental to elucidating its mechanism of action. High-resolution structural techniques like cryo-electron microscopy (cryo-EM) are providing unprecedented insights.

Ubiquinol-Protein Interactions: Studies on mitochondrial complex I (NADH:ubiquinone oxidoreductase) have revealed that the binding site for ubiquinone/ubiquinol (B23937) is located deep within the protein, far from the membrane surface. pnas.orgcam.ac.uk The molecule accesses this site via a long, narrow, and hydrophobic channel that accommodates its isoprenoid tail. cam.ac.ukfrontiersin.org This channel is a hotspot for disease-causing mutations, and understanding the precise binding kinetics and exchange of ubiquinone and ubiquinol within this tunnel is crucial for deciphering the enzyme's energy-coupling mechanism. pnas.orgcam.ac.uk

Ubiquinol-Membrane Interactions: Ubiquinol-10 is not merely a passive component of cellular membranes; it actively influences their physical properties. Research using biomimetic membranes that mimic the composition of the inner mitochondrial membrane demonstrates that CoQ10 exerts a significant membrane-stabilizing effect. nih.govresearchgate.net It increases the mechanical strength of the membrane and decreases its permeability. nih.gov The mechanism of this stabilization is dependent on the surrounding lipid environment. In membranes rich in certain phospholipids (B1166683) like POPC, the effect is related to lipid ordering, while in membranes with high concentrations of other lipids like POPE, it appears to be linked to the amplification of curvature elastic stress. nih.gov

Table 1: Mechanisms of Ubiquinol-10 Membrane Interaction


Membrane Lipid CompositionObserved Effect of Ubiquinol-10Proposed MechanismReference
Pure POPC (1-palmitoyl-2-oleyl-sn-glycero-phosphocholine)Decreased permeability, increased mechanical strengthDirectly related to lipid ordering and condensing effect pnas.org
High proportion of POPE (palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine)Decreased permeability, increased stabilityAmplification of intrinsic curvature elastic stress pnas.org
Inner Mitochondrial Membrane (IMM) MimicCorroborated membrane stabilizing effectCombination of mechanisms depending on complex lipid makeup[14, 18]

Development and Refinement of Novel Research Tools and Methodologies for Ubiquinol-10 Analysis and Manipulation

Accurate quantification and the ability to manipulate Ubiquinol-10 levels are essential for advancing research. Significant progress has been made in developing sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the separation and quantification of CoQ10. nih.govBecause Ubiquinol-10 is readily oxidized to ubiquinone in the presence of air, methods must be carefully designed to handle both redox states. nih.gov* Detection Methods: HPLC systems are commonly paired with Ultraviolet (UV), electrochemical (EC), or mass spectrometry (MS/MS) detectors. nih.govnih.govresearchgate.netEC and MS detectors offer greater sensitivity and selectivity compared to UV detection. nih.gov* Sample Preparation: A critical step involves sample pretreatment to either quantify the reduced and oxidized forms separately or to convert all CoQ10 to the oxidized ubiquinone form for total quantification, often using an oxidizing agent like ferric chloride. nih.gov Beyond HPLC, newer, faster methods are being explored. Fourier-transform near-infrared (FT-NIR) spectroscopy, combined with multivariate calibration methods, has been developed as a rapid, non-destructive alternative for quantifying CoQ10 in dietary supplements, requiring no sample pretreatment. researchgate.netFor research manipulation, genetic modification of the COQ genes in various model organisms, from yeast to mice, provides a powerful tool to study the consequences of CoQ10 deficiency. nih.gov

Table 2: Key Analytical Methodologies for Ubiquinol-10

Comparative Studies of Ubiquinol Biosynthesis and Functional Divergence Across Diverse Biological Organisms

Coenzyme Q is a nearly universal molecule in aerobic organisms, but its structure and synthesis show fascinating divergence across different species. nih.govComparative biology provides critical insights into its fundamental roles and evolutionary adaptations.

A primary structural difference lies in the length of the polyisoprenoid side-chain. This tail, which anchors the molecule in the membrane, varies in the number of its repeating isoprene (B109036) units.

Humans and Mammals: Primarily synthesize CoQ10, with a tail of 10 isoprene units. researchgate.net* Rodents: The prevalent form is CoQ9. researchgate.net* Microorganisms: Typically have shorter chains, such as CoQ6 in the yeast Saccharomyces cerevisiae and CoQ8 in the bacterium Escherichia coli. nih.gov Despite these structural variations, the core biosynthetic pathway is highly conserved across eukaryotes, involving a complex of enzymes encoded by the COQ genes. nih.govThis conservation underscores the essential, ancient role of Coenzyme Q in cellular metabolism. Studying these variations helps researchers understand the structure-function relationship of the isoprenoid tail and how it is adapted to the specific membrane environments and metabolic needs of different organisms.

Table 3: Variation in Coenzyme Q Isoprenoid Chain Length Across Species


Organism(s)Predominant Coenzyme Q FormNumber of Isoprene UnitsReference
HumansCoQ1010 nih.gov
Rodents (e.g., mice, rats)CoQ99 nih.gov
Escherichia coli (bacterium)CoQ88
Saccharomyces cerevisiae (yeast)CoQ66

Application of Systems Biology Approaches to Comprehensive Ubiquinol-10 Research

Systems biology, which integrates large-scale datasets from genomics, proteomics, and metabolomics, is revolutionizing our understanding of Ubiquinol-10. Instead of viewing it as a single-function molecule, these approaches reveal its role as a potent modulator of broad cellular networks.

Gene Expression Profiling (Transcriptomics): A key finding from this research is that CoQ10 is a significant regulator of gene expression. nih.govStudies using human intestinal Caco-2 cells found that CoQ10 treatment led to the increased expression of 694 genes while down-regulating only one. nih.govresearchgate.netThese affected genes are involved in a wide array of crucial cellular processes. nih.govresearchgate.netTable 4: Functional Categories of Genes Upregulated by Coenzyme Q10 Treatment in Caco-2 Cells

Further analysis of these gene sets has identified links to specific signaling pathways, including G-protein coupled receptors, JAK/STAT, and Integrin pathways. nih.govresearchgate.netThis work also suggests that CoQ10 can exert anti-inflammatory effects by modulating the expression of genes dependent on the transcription factor NF-κB. nih.govresearchgate.netThe application of proteomics and metabolomics will be the necessary next step to determine how these widespread changes in gene expression translate into functional alterations in the cellular protein landscape and metabolic fluxes, providing a complete picture of Ubiquinol-10's systemic biological impact.

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying Ubiquinol-10 in biological samples, and how do subcellular distribution patterns affect experimental design?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with electrochemical detection is widely used due to its sensitivity in distinguishing Ubiquinol-10 from oxidized forms (ubiquinone-10) . Subcellular fractionation (e.g., isolating mitochondria, cytosol, and plasma membranes) is critical, as mitochondrial Ubiquinol-10 levels are highest compared to other compartments .
  • Key Data : Mitochondria contain ~60–70% of total cellular Ubiquinol-10, necessitating careful sample preparation to avoid oxidation during isolation .

Q. How does Ubiquinol-10’s antioxidant mechanism differ from other lipid-soluble antioxidants like α-tocopherol?

  • Methodology : Comparative lipid peroxidation assays in liposomal membranes show Ubiquinol-10 scavenges radicals at a 1:1.1 stoichiometry under controlled conditions, comparable to α-tocopherol. However, unlike α-tocopherol, Ubiquinol-10 is not regenerated by ascorbate but relies on mitochondrial electron transport chain recycling .
  • Experimental Insight : Co-supplementation studies in diabetic rats demonstrate synergistic effects with α-tocopherol, reducing oxidative stress markers (e.g., malondialdehyde) by 40–50% .

Q. What standardized protocols exist for isolating Ubiquinol-10 from mitochondrial membranes?

  • Protocol : Use differential centrifugation with protease inhibitors to isolate mitochondria, followed by hexane:ethanol extraction to preserve redox state. Quantify purity via UV-Vis spectroscopy (peak absorption at 275 nm) .
  • Validation : Mitochondrial enrichment should be confirmed via Western blot for markers like cytochrome c oxidase .

Advanced Research Questions

Q. How does Ubiquinol-10 modulate mitochondrial biogenesis via the SIRT1-PGC-1α pathway, and what experimental models validate this mechanism?

  • Methodology : In HepG2 cells and SAMP1 mice, Ubiquinol-10 (3–10 μM) increases SIRT1 deacetylase activity, measured via NAD+/NADH ratio (ELISA) and PGC-1α deacetylation (Western blot). Mitochondrial biogenesis is quantified using Mitotracker staining and oxygen consumption assays .
  • Key Finding : Ubiquinol-10 supplementation in aging mice restores PGC-1α and SIRT3 levels by 30–40%, enhancing complex I activity and reducing ROS/DNA damage markers .

Q. How can researchers resolve contradictions in Ubiquinol-10’s efficacy across neurodegenerative and cardiovascular disease models?

  • Data Analysis : Meta-analysis of 273 studies shows Ubiquinol-10 is more effective in mitochondrial disorders (e.g., CoQ9-deficient models) due to its antioxidant specificity, while ubiquinone-10 is preferred for cardiovascular outcomes .
  • Experimental Design : Use tissue-specific knockout models (e.g., PDSS2 knock-in mice) to isolate Ubiquinol-10’s role in mitochondrial RC complexes vs. systemic antioxidant effects .

Q. What in vitro models best recapitulate age-related Ubiquinol-10 deficiency, and how are oxidative stress markers quantified?

  • Model Systems : Primary fibroblasts from CoQ10-deficient patients or chemically induced oxidative stress in HepG2 cells (e.g., H₂O₂ treatment). Measure Ubiquinol-10 depletion via LC-MS and correlate with glutathione redox ratio (GSH:GSSG) and 8-OHdG (DNA oxidation marker) .
  • Validation : In SAMP1 mice, Ubiquinol-10 supplementation reduces protein carbonyls by 25% and apurinic/apyrimidinic sites by 35% .

Methodological Considerations

  • Data Reproducibility : Ensure mitochondrial isolation buffers contain 0.1% BSA to prevent Ubiquinol-10 oxidation .
  • Multi-Omics Integration : Combine metabolomics (XCMS Online) with transcriptomic datasets (e.g., TCGA) to map Ubiquinol-10 biosynthesis pathways in disease contexts .
  • Ethical Reporting : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies to address Ubiquinol-10’s role in aging or rare diseases .

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